Furaltadone-D5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i8D2,9D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQVOQKFMFRVGR-JDUWRFKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015855-64-7 | |
| Record name | 1015855-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Furaltadone-D5
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the nitrofuran antibiotic Furaltadone. It is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of Furaltadone residues in various matrices. The inclusion of deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled native compound without significantly altering its chemical behavior.
Core Physical and Chemical Data
The fundamental properties of this compound are summarized below. For comparative context, data for the unlabeled Furaltadone is also included where available.
| Property | This compound | Furaltadone (Unlabeled) | Reference |
| Appearance | Yellow Solid | Yellow Solid | [][2] |
| Molecular Formula | C₁₃H₁₁D₅N₄O₆ | C₁₃H₁₆N₄O₆ | [][2] |
| Molecular Weight | 329.32 g/mol | 324.29 g/mol | [][2] |
| IUPAC Name | 4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | [][2] |
| CAS Number | 1015855-64-7 | 139-91-3 | [][2] |
| Purity | 95% by HPLC; 98% atom D | Not Applicable | [] |
| Melting Point | No data available | ~206°C (decomposes) | [3] |
| Refractive Index | 1.6120 | No data available | [] |
| Synonyms | Altafur-d5, Nitrofurmethone-d5, Furazolin-d5 | Altafur, Furazolin, Ibifur | [][4] |
Experimental Protocols: Analysis by LC-MS/MS
This compound is most commonly employed as an internal standard for the quantification of the Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in biological matrices.[5] Due to the rapid in vivo metabolism of the parent drug, residue monitoring programs target this more stable, protein-bound metabolite.[6][7] The following protocol outlines a general workflow for the analysis of AMOZ using its deuterated analog, AMOZ-D5, which is derived from this compound.
Objective
To extract, identify, and quantify AMOZ residues in a given matrix (e.g., animal tissue) using a validated LC-MS/MS method with AMOZ-D5 as an internal standard.[8][9]
Materials and Reagents
-
Standards: Analytical grade AMOZ and AMOZ-D5.[5]
-
Reagents: Methanol (LC-MS grade), water (LC-MS grade), ethyl acetate, 2-nitrobenzaldehyde (NBA), hydrochloric acid (HCl), sodium hydroxide (NaOH), ammonium formate or acetic acid.[5][10]
-
Equipment: Homogenizer, centrifuge, nitrogen evaporator, liquid chromatography system (UPLC/HPLC), and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][7]
Methodology
-
Sample Preparation & Hydrolysis:
-
Derivatization:
-
The released AMOZ and AMOZ-D5 contain a primary amine group that exhibits poor ionization efficiency in mass spectrometry.[7]
-
To enhance detection, a derivatization step is performed by adding 2-nitrobenzaldehyde (NBA) and incubating the mixture. This reaction attaches the NBA molecule to the amine group, forming NP-AMOZ and NP-AMOZ-D5, which are more amenable to MS analysis.[5][8]
-
This step can be performed via overnight incubation or accelerated using microwave-assisted heating (e.g., 2 hours at 60°C).[9]
-
-
Extraction:
-
The sample pH is neutralized.[9]
-
Liquid-liquid extraction is carried out by adding an organic solvent, typically ethyl acetate, and vortexing.[10][11]
-
The mixture is centrifuged to separate the organic and aqueous layers. The organic layer containing the derivatized analytes is collected.[11]
-
The solvent is evaporated to dryness under a gentle stream of nitrogen.[10]
-
-
Reconstitution & Analysis:
-
LC-MS/MS Detection:
-
Chromatography: The analytes are separated on a C18 or similar reversed-phase column using a gradient elution program with a mobile phase typically consisting of water and methanol/acetonitrile containing a modifier like ammonium formate.[5][10]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive ion ESI mode and using Multiple Reaction Monitoring (MRM).[5][7] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure high selectivity and accurate quantification.[5]
-
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental and logical processes associated with the analysis of Furaltadone residues.
Caption: LC-MS/MS experimental workflow for quantifying the Furaltadone metabolite AMOZ.
Caption: Role of this compound as the source for the internal standard in residue analysis.
References
- 2. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furaltadone | 139-91-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. cdn.most.gov.bd [cdn.most.gov.bd]
Furaltadone-D5: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity determination for Furaltadone-D5, a deuterated analog of the nitrofuran antibiotic Furaltadone. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or reference material in analytical testing.
This compound: Certificate of Analysis Summary
A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between suppliers, a typical CoA will include the data summarized in the tables below. This information is crucial for ensuring the accuracy and reliability of experimental results.
Table 1: General Specifications for this compound
| Parameter | Typical Specification |
| Chemical Name | 5-(Morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-ylmethylene)amino]oxazolidin-2-one-D5 |
| Synonyms | 5-(4-Morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone-4,4,5-d3 |
| CAS Number | 1015855-64-7[][2][3][4] |
| Molecular Formula | C13H11D5N4O6[][2][3][4] |
| Molecular Weight | 329.32 g/mol [][4] |
| Appearance | Yellow Solid[][5] |
Table 2: Purity and Isotopic Abundance
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity (HPLC) | >95% - >99.0%[][2][5] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (atom % D) | >98.0%[][2] | Mass Spectrometry (MS) |
| Overall Purity | >99.0% (by HPLC)[2] | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols for Purity and Identity Confirmation
The purity and identity of this compound are primarily determined using chromatographic and mass spectrometric techniques. As this compound is commonly used as an internal standard for the quantification of the Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the following experimental protocols are representative of the methods employed for its analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Furaltadone Metabolites using this compound as an Internal Standard
This method is widely used for the sensitive and selective quantification of Furaltadone metabolites in various matrices, such as animal tissues.[6][7]
2.1.1. Sample Preparation: Hydrolysis, Derivatization, and Extraction
The workflow for preparing a sample for LC-MS/MS analysis is a multi-step process designed to isolate and derivatize the analyte of interest.
-
Homogenization and Hydrolysis: The tissue sample is homogenized. To release the protein-bound metabolites of Furaltadone, the homogenate undergoes acid hydrolysis, typically with hydrochloric acid.[7]
-
Derivatization: The hydrolyzed sample is then derivatized with 2-nitrobenzaldehyde. This step is crucial as it adds a chromophore and a readily ionizable group to the metabolite, enhancing its detection by UV and mass spectrometry.[7]
-
Extraction: The derivatized metabolite is extracted from the aqueous matrix using an organic solvent such as ethyl acetate.[6]
-
Clean-up: The extract is often subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[7] The sample is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[6]
2.1.2. Chromatographic Separation
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.
-
Column: A C18 or phenyl-hexyl column is commonly used for the separation of nitrofuran metabolites.[6][8]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with ammonium formate or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[6][8][9]
-
Flow Rate: The flow rate is optimized for the specific column and separation, typically in the range of 0.2 to 0.6 mL/min.[8]
2.1.3. Mass Spectrometric Detection
The eluent from the HPLC system is introduced into a tandem mass spectrometer for detection and quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for the ionization of the derivatized Furaltadone metabolites.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][7] In this mode, a specific precursor ion for the derivatized AMOZ and its deuterated internal standard (NP-AMOZ-D5) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[6]
-
MRM Transitions:
The logical relationship for quantification using an internal standard is depicted in the following diagram.
Conclusion
The Certificate of Analysis for this compound provides essential data on its identity and purity, which are critical for its use as an analytical standard. The experimental protocols, particularly LC-MS/MS, offer a highly sensitive and specific method for the quantification of Furaltadone metabolites, where this compound plays a crucial role as an internal standard to ensure accurate and reliable results. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the quality attributes and analytical methodologies associated with this compound.
References
- 2. This compound - [witega.de]
- 3. tlcstandards.com [tlcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [guidechem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the principal applications of deuterated furaltadone in scientific research. While the strategic use of deuterium in drug molecules to favorably alter pharmacokinetic profiles is a well-established concept in pharmaceutical sciences, the predominant and documented application of deuteration in the context of furaltadone is centered on its metabolite. Specifically, the deuterated form of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as a critical internal standard for quantitative analytical methods.
This guide will provide a comprehensive overview of this primary application, including detailed experimental protocols and quantitative data. It will also touch upon the broader theoretical uses of deuterated compounds in drug research, providing context for the specific application of deuterated furaltadone derivatives.
Deuteration in Pharmaceutical Research: A Brief Overview
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). This seemingly subtle difference can have profound effects on the chemical and biological properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3]
In drug development, this effect is leveraged to:
-
Enhance Metabolic Stability: By replacing hydrogen with deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be slowed, leading to a longer half-life and potentially reduced dosing frequency.[4]
-
Alter Metabolic Pathways: Deuteration can shift the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites and improving the drug's safety profile.[5]
-
Improve Pharmacokinetic Profiles: The overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug can be favorably modified through selective deuteration.[6][7]
While these principles are broadly applicable, the current body of research on furaltadone primarily utilizes its deuterated metabolite as an analytical tool rather than as a therapeutic agent with altered pharmacokinetics.
Core Application: Deuterated Furaltadone Metabolite (AMOZ-d5) as an Internal Standard
The primary and most extensively documented use of a deuterated furaltadone-related compound is the application of its deuterated metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5), as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[8] Furaltadone is rapidly metabolized in vivo, and its tissue-bound metabolite, AMOZ, is the target analyte for monitoring furaltadone residues in food products of animal origin.[8]
The use of a stable isotope-labeled internal standard like AMOZ-d5 is crucial for accurate and precise quantification in complex matrices such as meat, honey, and eggs.[9] It compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the reliability of the analytical method.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing AMOZ-d5 as an internal standard for the analysis of furaltadone residues.
Table 1: LC-MS/MS Parameters for AMOZ and AMOZ-d5 Analysis
| Parameter | AMOZ | AMOZ-d5 (Internal Standard) |
| Precursor Ion (m/z) | 335 | 340.1 |
| Product Ions (m/z) | 291, 127 | 101.9 |
| Retention Time (min) | ~3.3 | ~3.3 |
Source: The Pharma Innovation, 2023[8]
Table 2: Performance Characteristics of AMOZ Quantification using AMOZ-d5
| Parameter | Value | Matrix |
| Quantitation Range | 0.1 - 5.0 µg/kg | Dried Meat Powder |
| Limit of Quantitation (LOQ) | 0.13 µg/kg | Dried Meat Powder |
| Mean Recoveries | 81% - 108% | Dried Meat Powder |
| Intra-day Variation | 2.7% - 6.6% | Dried Meat Powder |
| Regression Coefficient (r²) | ≥ 0.99 | Dried Meat Powder |
Source: The Pharma Innovation, 2023[8]
Experimental Protocols
The following sections provide a detailed methodology for the analysis of the furaltadone metabolite, AMOZ, using its deuterated analog, AMOZ-d5, as an internal standard.
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of AMOZ and AMOZ-d5 in methanol at a concentration of 1 mg/mL.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 5 ng/mL.[8]
-
Internal Standard Spiking Solution: Prepare a working solution of AMOZ-d5. For example, a concentration of 10 pg/µL can be used for spiking all samples.[8]
-
Reagents: Use LC-MS grade methanol, water, ethyl acetate, and 2-nitrobenzaldehyde.[8]
Sample Preparation and Extraction
The following protocol is a representative example for the analysis of AMOZ in dried meat powder.[8]
-
Homogenization: Homogenize the sample matrix (e.g., dried meat powder).
-
Spiking: Add a known amount of the AMOZ-d5 internal standard solution to the homogenized sample.
-
Hydrolysis: Perform acid hydrolysis to release the protein-bound AMOZ.
-
Derivatization: Derivatize the released AMOZ with 2-nitrobenzaldehyde.
-
Neutralization and Extraction: Neutralize the sample and perform liquid-liquid extraction with ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent mixture (e.g., n-hexane and methanol:water).
-
Filtration: Filter the final aliquot through a syringe filter (e.g., 0.2 µm PVDF) before injection into the LC-MS/MS system.[8]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is typically used.[8]
-
Mobile Phase: A gradient elution with methanol and an aqueous buffer (e.g., 2 mM ammonium formate) is employed.[8]
-
Flow Rate: A typical flow rate is 0.30 mL/min.[8]
-
Injection Volume: Inject a defined volume of the prepared sample (e.g., 10 µL).[8]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the specific precursor-to-product ion transitions for both AMOZ and AMOZ-d5.[8]
-
Data Acquisition: Use appropriate software (e.g., MassLynx) to acquire and process the data.[8]
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Metabolic pathway of Furaltadone to its stable metabolite AMOZ.
Caption: Experimental workflow for AMOZ analysis using AMOZ-d5.
Conclusion
The application of deuterated compounds in pharmaceutical research is a powerful strategy for enhancing drug properties and improving analytical methods. In the case of furaltadone, the research community has primarily focused on the use of its deuterated metabolite, AMOZ-d5, as an indispensable internal standard for the accurate and reliable quantification of furaltadone residues in various food matrices. This application is critical for ensuring food safety and regulatory compliance.
While the direct use of deuterated furaltadone to modulate its own pharmacokinetic and metabolic profile has not been extensively reported in the available literature, the principles of the kinetic isotope effect suggest that such applications could be a potential area for future research. This could involve investigating whether deuteration of the parent furaltadone molecule can alter its rapid metabolism, potentially leading to novel therapeutic applications or a better understanding of its toxicological profile. For now, the core and well-established use of deuterated furaltadone in research remains firmly in the realm of analytical chemistry, where it plays a vital role in the precise detection of its residues.
References
- 1. bioscientia.de [bioscientia.de]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. lcms.cz [lcms.cz]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
The Core Mechanism of Furaltadone-D5 as an Internal Standard: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action of Furaltadone-D5 as an internal standard, specifically tailored for researchers, scientists, and drug development professionals. It delves into the principles of internal standards in analytical chemistry, the unique advantages of using deuterated compounds like this compound in mass spectrometry-based quantification, and the relevant experimental protocols. For contextual understanding, the antibacterial mechanism of the parent compound, Furaltadone, is also elucidated.
The Foundational Role of Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, an internal standard (IS) is a chemical substance added in a consistent amount to all samples, including calibration standards and blanks.[1][2] The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis.[2] By comparing the analytical signal of the analyte to that of the internal standard, variations arising from sample preparation steps, such as extraction and derivatization, and instrumental fluctuations can be effectively minimized.[3][4] The quantification is not based on the absolute signal of the analyte but on the ratio of the analyte's signal to the internal standard's signal.[4] This ratiometric approach significantly improves the precision and accuracy of the analytical method.[4]
Deuterated Internal Standards: The Gold Standard for Mass Spectrometry
Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the ideal choice for quantitative mass spectrometry (MS) methods.[3][5] this compound, a deuterated analog of Furaltadone, exemplifies the advantages of this class of internal standards.
The core principle behind the efficacy of a deuterated internal standard lies in its chemical and physical similarity to the analyte.[5] Since deuterium is an isotope of hydrogen, its substitution into the Furaltadone molecule results in a compound that is chemically almost identical to the parent drug. This near-identical nature ensures that the deuterated standard and the analyte exhibit similar behavior throughout the analytical process, including:
-
Extraction Efficiency: Both the analyte and the deuterated internal standard will have comparable recoveries during sample extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
Chromatographic Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard will co-elute with the analyte, meaning they have nearly the same retention time.[6]
-
Ionization Efficiency: Both compounds will experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source, which is a common challenge in complex biological matrices.[3][7]
Despite these similarities, the deuterated internal standard can be distinguished from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z). This mass difference allows for their simultaneous detection and quantification.[6]
The following diagram illustrates the general workflow of using a deuterated internal standard in a quantitative LC-MS/MS analysis.
Workflow for quantitative analysis using a deuterated internal standard.
This compound in Practice: Analysis of Nitrofuran Metabolites
Furaltadone is a nitrofuran antibiotic.[8] Due to concerns about the carcinogenicity of their residues, the use of nitrofurans in food-producing animals is banned in many regions.[9][10] Analytical methods for monitoring nitrofuran residues in food products often target their tissue-bound metabolites. The metabolite of Furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[11][12]
In these analytical methods, a deuterated analog of the metabolite, AMOZ-D5, is commonly used as the internal standard.[13][14] The workflow involves the acidic hydrolysis of the tissue sample to release the bound AMOZ, followed by derivatization, extraction, and LC-MS/MS analysis.[12][14] AMOZ-D5 is added at the beginning of the sample preparation process to account for any variability in these steps.[13]
The chemical relationship between Furaltadone, its metabolite AMOZ, and the deuterated internal standard AMOZ-D5 is depicted below.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. cdn.most.gov.bd [cdn.most.gov.bd]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. waters.com [waters.com]
Understanding the Mass Shift of Furaltadone-D5: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the mass shift of Furaltadone-D5. This deuterated analog of Furaltadone plays a critical role as an internal standard in quantitative mass spectrometry-based analyses. This guide details the underlying principles of its mass shift, presents relevant quantitative data, outlines experimental protocols for its use, and provides visual representations of analytical workflows.
The Principle of Mass Shift in this compound
This compound is a stable isotope-labeled version of Furaltadone, a nitrofuran antibiotic. In this compound, five hydrogen (H) atoms have been replaced with their heavier isotope, deuterium (D or ²H). This substitution results in a predictable increase in the molecular weight of the molecule without significantly altering its chemical properties. This characteristic is invaluable in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it is used as an internal standard to ensure accurate quantification of Furaltadone and its metabolites in complex matrices.[1]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. It co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thus providing a reliable reference for accurate measurement.
Quantitative Data: Mass Shift Overview
The mass shift between the unlabeled (native) compound and its deuterated counterpart is a key parameter in developing quantitative analytical methods. The following table summarizes the molecular weights and mass-to-charge ratios (m/z) for Furaltadone, its metabolite AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), and their deuterated analogs, including their derivatized forms with 2-nitrobenzaldehyde (NP-AMOZ).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ions (m/z) |
| Furaltadone | C₁₃H₁₆N₄O₆ | 324.29 | - | - |
| This compound | C₁₃H₁₁D₅N₄O₆ | 329.32[] | - | - |
| NP-AMOZ (derivatized AMOZ) | - | - | 335 | 291, 127[3][4] |
| NP-AMOZ-D5 (derivatized AMOZ-D5) | - | - | 340.1 | 101.9[3][4] |
Note: Furaltadone is rapidly metabolized in vivo to AMOZ. For analytical purposes, tissue-bound AMOZ is released, derivatized with 2-nitrobenzaldehyde to form NP-AMOZ, and then analyzed by LC-MS/MS.
Experimental Protocols
The following is a generalized experimental protocol for the determination of Furaltadone's metabolite, AMOZ, in animal tissue using this compound's corresponding metabolite analog (AMOZ-D5) as an internal standard, based on common practices in regulatory and research laboratories.[3][4][5]
Sample Preparation and Hydrolysis
-
Homogenize 1 gram of animal tissue (e.g., muscle, liver).
-
Add an internal standard solution (AMOZ-D5).
-
Add hydrochloric acid to the homogenized tissue to facilitate the release of protein-bound metabolites.
-
Incubate the mixture to allow for complete hydrolysis.
Derivatization
-
Neutralize the acidic solution with a suitable buffer.
-
Add 2-nitrobenzaldehyde (2-NBA) solution to the sample.
-
Incubate the mixture to allow for the derivatization of AMOZ and AMOZ-D5 to NP-AMOZ and NP-AMOZ-D5, respectively. This step improves chromatographic retention and detection sensitivity.
Extraction
-
Perform a liquid-liquid extraction using a solvent such as ethyl acetate to isolate the derivatized analytes from the aqueous matrix.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.[3]
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS):
Visualizations
Analytical Workflow for AMOZ Determination
Caption: Analytical workflow for the determination of AMOZ.
Metabolic and Derivatization Pathway
Caption: Metabolic and derivatization pathway of Furaltadone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Furaltadone-D5 in Veterinary Drug Residue Analysis
This guide provides a comprehensive overview of the critical role of the deuterated internal standard, Furaltadone-D5, in the sensitive and accurate detection of furaltadone residues in food products of animal origin. It is intended for researchers, analytical chemists, and regulatory professionals involved in food safety and veterinary drug residue analysis.
Introduction: The Furaltadone Challenge
Furaltadone is a synthetic nitrofuran antibiotic previously employed in veterinary medicine to treat bacterial and protozoan infections in livestock, poultry, and aquaculture.[1][2] However, due to concerns over the carcinogenic and mutagenic potential of its residues, its use in food-producing animals has been banned in many jurisdictions, including the European Union.[1][2][3]
The parent furaltadone compound is highly unstable and rapidly metabolizes within the animal's body.[4] Its primary, stable, tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[5] Consequently, regulatory monitoring and residue analysis do not target the parent drug but rather the persistent AMOZ metabolite as a marker for the illegal use of furaltadone.[3] The detection of AMOZ is therefore indicative of prior furaltadone administration.
The Essential Role of an Isotope-Labeled Internal Standard
Accurate quantification of trace-level residues like AMOZ in complex biological matrices (e.g., muscle, liver, kidney) is a significant analytical challenge.[1] Variations and losses can occur at multiple stages of the analytical process, including extraction, clean-up, derivatization, and instrumental analysis. To compensate for these potential errors, a stable isotope-labeled internal standard is indispensable.[6]
This compound, or more specifically its metabolite AMOZ-D5, serves this crucial function.[5][7] AMOZ-D5 is a deuterated analogue of the target analyte, AMOZ. Being nearly chemically and physically identical to AMOZ, it behaves similarly throughout the entire analytical workflow. By adding a known quantity of AMOZ-D5 to the sample at the beginning of the preparation process, it co-extracts and co-derivatizes with the native AMOZ. Any subsequent loss of analyte will be mirrored by a proportional loss of the internal standard.
During the final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the instrument measures the ratio of the AMOZ signal to the AMOZ-D5 signal. This ratio is used to calculate the concentration of AMOZ, effectively nullifying any variations that occurred during sample handling and injection, thereby ensuring high accuracy and precision.[1]
Analytical Methodology: A Step-by-Step Workflow
The standard method for AMOZ determination is based on LC-MS/MS, which offers high sensitivity and specificity.[5][8] The workflow involves sample preparation to release and derivatize the bound metabolite, followed by instrumental analysis.
-
Homogenization: A representative portion of the animal tissue sample (typically 1-2 grams) is homogenized to ensure uniformity.[9]
-
Acid Hydrolysis & Internal Standard Spiking: The homogenized sample is subjected to mild acid hydrolysis (e.g., with HCl) to cleave the protein-AMOZ bonds, releasing the metabolite.[8][9] A precise volume of AMOZ-D5 internal standard solution is added to the sample at this stage.[5][9]
-
Derivatization: Because AMOZ is a small, polar molecule, it requires derivatization to improve its chromatographic retention and ionization efficiency. 2-nitrobenzaldehyde (2-NBA) is added to the sample, which reacts with the primary amine group of both AMOZ and AMOZ-D5. This reaction, often facilitated by incubation or microwave heating, forms the stable derivatives NP-AMOZ and NP-AMOZ-D5.[5][8]
-
Neutralization and Extraction: The sample pH is adjusted to approximately 7.0.[10] The derivatized analytes are then extracted from the aqueous matrix into an organic solvent, typically ethyl acetate, via liquid-liquid extraction.[10][7] This step also serves as a preliminary clean-up.
-
Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen. The resulting residue is redissolved in a specific volume of a reconstitution solution (e.g., a mixture of mobile phase components) suitable for LC-MS/MS injection.[7][9]
The reconstituted sample extract is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): Separation is typically achieved on a reverse-phase column, such as a C18 column.[5] A gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is employed to separate the NP-AMOZ and NP-AMOZ-D5 from other matrix components.[5][7]
-
Tandem Mass Spectrometry (MS/MS): The LC eluent is directed into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10] Detection is performed using Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique. In MRM, a specific precursor ion for the derivatized analyte is selected and fragmented, and one or more specific product ions are monitored.[5] The transition from the precursor ion to the product ions serves as a unique signature for the analyte.
Data Presentation and Performance
The use of AMOZ-D5 as an internal standard allows for the validation of analytical methods according to stringent regulatory guidelines, such as those from the European Commission.[7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| NP-AMOZ | 335.1 | 291.1 | 127.0 |
| NP-AMOZ-D5 (IS) | 340.1 | 101.9 | - |
| (Data sourced from a study on dried meat powder analysis)[5] |
| Parameter | Typical Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.13 µg/kg | Dried Meat Powder | [5] |
| Limit of Detection (LOD) | 0.02 µg/kg | Bovine Kidney | [1] |
| Recovery | 81% - 108% | Dried Meat Powder | [5] |
| Linearity (Regression Coeff.) | ≥ 0.99 | Dried Meat Powder | [5] |
| Intra-day Variation | 2.7% - 6.6% | Dried Meat Powder | [5] |
Visualizing the Process
Diagrams help clarify the metabolic and analytical pathways central to furaltadone residue analysis.
Caption: Metabolic pathway of Furaltadone to its marker residue AMOZ.
Caption: Experimental workflow for AMOZ residue analysis using AMOZ-D5.
Conclusion
This compound, through its stable metabolite AMOZ-D5, is a cornerstone of modern veterinary drug residue analysis for furaltadone. Its use as an internal standard in LC-MS/MS methodologies is not merely beneficial but essential for achieving the accuracy, precision, and reliability required to enforce food safety regulations. By effectively correcting for analytical variability, AMOZ-D5 enables laboratories to confidently quantify trace levels of the marker residue AMOZ, thereby protecting public health and ensuring compliance with the global ban on this potent antimicrobial agent.
References
- 1. waters.com [waters.com]
- 2. Furaltadone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. cdn.most.gov.bd [cdn.most.gov.bd]
Methodological & Application
Application Note and Protocol: Furaltadone-D5 as an Internal Standard for the LC-MS/MS Quantification of Furaltadone Metabolite AMOZ
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat gastrointestinal infections in livestock. However, due to concerns over the carcinogenic properties of its residues, its use in food-producing animals has been banned in many countries, including the European Union.[1] Regulatory bodies mandate the monitoring of nitrofuran residues in food products of animal origin.[2] Furaltadone is rapidly metabolized, and its parent form is often undetectable. Therefore, monitoring efforts focus on its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of AMOZ residues.[4][5][6] The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. Furaltadone-D5 (specifically, its metabolite AMOZ-D5) serves as an ideal internal standard for this purpose due to its chemical and physical similarities to the unlabeled analyte.[7] This document provides a detailed protocol for the quantification of AMOZ in various matrices using this compound as an internal standard.
Experimental Protocols
This section details the methodology for the analysis of the furaltadone metabolite, AMOZ, using this compound as an internal standard. The protocol involves sample preparation, including acid hydrolysis to release bound metabolites and derivatization, followed by LC-MS/MS analysis.
Sample Preparation
The sample preparation process is critical for releasing the protein-bound AMOZ and derivatizing it for enhanced chromatographic retention and mass spectrometric detection.
-
Acid Hydrolysis and Derivatization:
-
Weigh 1 to 2 grams of the homogenized tissue sample (e.g., meat powder, kidney, muscle) into a polypropylene centrifuge tube.[4][7]
-
Spike the sample with a known concentration of this compound (AMOZ-D5) internal standard.[4][7]
-
Add 10 mL of 0.125 M hydrochloric acid.[7]
-
Add 200 to 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in a suitable solvent like methanol or DMSO.[7][8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[7]
-
Incubate the mixture at 37°C for 16 hours (overnight) to facilitate both the release of the bound metabolite and its derivatization with 2-NBA.[4][7][8]
-
-
Extraction:
-
After incubation, allow the samples to cool to room temperature.[7]
-
Neutralize the sample by adjusting the pH to approximately 7.4 with 0.1 M potassium phosphate dibasic (K2HPO4) and 0.8 M sodium hydroxide.[7][8]
-
Perform a liquid-liquid extraction by adding 15 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 6000 rpm for 10 minutes.[4][7]
-
Collect the supernatant (ethyl acetate layer) into a clean tube.[7]
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40-45°C.[7][9]
-
-
Reconstitution:
Experimental Workflow Diagram
Caption: Workflow for the preparation and analysis of AMOZ.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of the derivatized AMOZ (NP-AMOZ) and its internal standard (NP-AMOZ-D5).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column, such as an Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm), is commonly used.[7] A phenyl-hexyl column can also be employed for separation.[1]
-
Mobile Phase: A gradient elution with a binary mobile phase system is typical.
-
Flow Rate: A flow rate of 0.3 to 0.6 mL/min is generally used.[1][7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 40°C.[1]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for this analysis.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]
-
MRM Transitions: At least two MRM transitions are monitored for the analyte (one for quantification and one for confirmation), and one for the internal standard.
-
Logical Relationship of Analytical Components
Caption: Interplay of LC and MS components for analysis.
Quantitative Data
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of the method.
Table 1: LC-MS/MS MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| NP-AMOZ | 335.1 | 291.1 | 127.0 |
| NP-AMOZ-D5 | 340.1 | 101.9 | - |
Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 5.0 µg/kg | [7] |
| Correlation Coefficient (r²) | ≥ 0.99 | [5][7] |
| Limit of Detection (LOD) | 0.01 - 0.15 µg/kg | [4][5] |
| Limit of Quantification (LOQ) | 0.13 - 0.5 µg/kg | [5][7] |
| Mean Recovery | 81% - 108% | [7] |
| Intra-day Precision (%RSD) | 2.7% - 6.6% | [7] |
The Minimum Required Performance Limit (MRPL) set by the EU is 0.5 µg/kg, and this method is capable of detecting AMOZ at and below this level.[7]
Conclusion
The LC-MS/MS method employing this compound as an internal standard provides a sensitive, selective, and robust approach for the quantification of the furaltadone metabolite AMOZ in various food matrices. The detailed protocol and performance data presented here demonstrate the suitability of this method for regulatory monitoring and food safety applications, ensuring compliance with international standards. The use of a stable isotope-labeled internal standard is essential for achieving the accuracy and precision required for trace-level residue analysis.
References
- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. cdn.most.gov.bd [cdn.most.gov.bd]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of AMOZ using AMOZ-D5
These application notes provide a detailed protocol for the quantitative analysis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, in various matrices. The method utilizes a stable isotope-labeled internal standard, AMOZ-D5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive quantification. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Furaltadone is a synthetic broad-spectrum antimicrobial agent previously used in veterinary medicine.[1][2] Its use in food-producing animals has been banned in many countries due to concerns about the carcinogenicity of its residues.[3] Following administration, furaltadone is rapidly metabolized to AMOZ, which can become bound to tissue proteins.[4][5] Therefore, the detection and quantification of AMOZ are crucial for monitoring the illegal use of furaltadone. This method describes a robust and sensitive LC-MS/MS assay for the determination of AMOZ in complex matrices like dried meat powder.[1][6]
Principle
The method involves the release of protein-bound AMOZ through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ.[1][6] A deuterated internal standard, AMOZ-D5, is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery and instrument response.[1][6] The derivatized analyte and internal standard are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1][6]
Materials and Reagents
-
AMOZ analytical standard (>99% purity)[1]
-
AMOZ-D5 analytical standard (internal standard)[1]
-
Methanol (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Ethyl acetate (LC grade)[1]
-
2-Nitrobenzaldehyde (2-NBA)[1]
-
Ammonium formate[1]
-
Hydrochloric acid (HCl)
-
Di-Potassium Hydrogen Phosphate (K2HPO4)
-
Sodium Hydroxide (NaOH)
-
n-Hexane
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-D5 in methanol to prepare individual stock solutions of 1 mg/mL.[1] Store at 4°C in the dark.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 5.0 ng/mL.[1]
-
Internal Standard Working Solution: Prepare a working solution of AMOZ-D5 at a concentration of 10 pg/µL in methanol.[1]
Sample Preparation
-
Homogenization: Weigh 2.0 g ± 0.1 g of the homogenized sample (e.g., dried meat powder, minced muscle) into a 50 mL polypropylene centrifuge tube.[5]
-
Spiking: Add a known amount of the AMOZ-D5 internal standard working solution to each sample, blank, and calibration standard.[1]
-
Hydrolysis: Add 4 mL of HPLC-grade water and 3 mL of 1M hydrochloric acid.[5]
-
Derivatization: Add 400 µL of 5 mM 2-nitrobenzaldehyde solution.[5] Incubate the mixture for 16 hours in the dark at 37°C.[5]
-
Neutralization: Adjust the pH of the sample to 7.0 (±0.4) by adding 2 mL of 0.1M K2HPO4 and approximately 2.5 mL of 0.8 M NaOH.[5]
-
Liquid-Liquid Extraction: Add 12 mL of ethyl acetate and centrifuge at 5000 rpm for 8 minutes.[5]
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness at 45°C under a stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of 50:50 (v/v) methanol/water.[5] Add 1.0 mL of n-hexane, vortex, and centrifuge for 5 minutes at 5000 rpm.[5]
-
Final Sample: Collect the lower aqueous layer for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | 2 mM Ammonium Formate in Water[1] or 0.5 mM ammonium acetate in water[5] |
| Mobile Phase B | Methanol[1] or 0.5 mM ammonium acetate in Methanol[5] |
| Flow Rate | 0.30 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient is typically used. For example: Start with 95% A, hold for 1 min, ramp to 95% B over 7 min, hold for 2 min, and then return to initial conditions and equilibrate for 3 min.[5] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][6] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C[5] |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Quantitative Data
Table 1: Method Validation Parameters for AMOZ Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 5.0 µg/kg | [6] |
| Correlation Coefficient (r²) | ≥ 0.99 | [6] |
| Limit of Quantitation (LOQ) | 0.13 µg/kg | [6] |
| Mean Recovery | 81% - 108% | [6] |
| Intra-day Precision (%RSD) | 2.7% - 6.6% | [6] |
Table 2: MRM Transitions for NP-AMOZ and NP-AMOZ-D5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| NP-AMOZ | 335.1 | 291.1 | 127.1 | Optimized for instrument |
| NP-AMOZ-D5 | 340.1 | 101.9 | - | Optimized for instrument |
Note: The derivatized form of AMOZ (NP-AMOZ) is monitored.[6]
Diagrams
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. A protocol for qualitative and quantitative measurement of endosomal processing using hot spot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. cdn.most.gov.bd [cdn.most.gov.bd]
- 6. thepharmajournal.com [thepharmajournal.com]
Application Notes & Protocols: Determination of Furaltadone Residues in Food Samples Using Furaltadone-D5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaltadone is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat gastrointestinal infections in food-producing animals such as poultry, pigs, and cattle.[1] However, due to concerns about the potential carcinogenic and mutagenic effects of its residues on human health, its use in food-producing animals has been banned in many countries, including the European Union.[2][3][4]
Furaltadone is rapidly metabolized in animals, and the parent drug is often undetectable in tissues shortly after administration.[5] Its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), however, can bind to tissue proteins and persist for an extended period.[2] Therefore, the detection of AMOZ is used as a marker for the illegal use of furaltadone.[2] To ensure accurate quantification and to compensate for matrix effects and variations in sample preparation, a stable isotope-labeled internal standard, Furaltadone-D5 (specifically, its metabolite AMOZ-D5), is crucial for reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed protocol for the determination of furaltadone residues (as AMOZ) in various food matrices using this compound as an internal standard.
Experimental Protocols
The following protocol outlines a common and effective method for the analysis of AMOZ in food samples, such as meat and shrimp. The procedure involves acid hydrolysis to release the protein-bound AMOZ, derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable product (NP-AMOZ) suitable for LC-MS/MS analysis, followed by extraction and clean-up.
1. Materials and Reagents
-
Standards: AMOZ and AMOZ-D5 (internal standard) with a purity of ≥99.5%.[6]
-
Reagents:
-
Hydrochloric acid (HCl)
-
2-Nitrobenzaldehyde (2-NBA)
-
Methanol (MeOH)
-
Ethyl acetate
-
n-Hexane
-
Di-potassium hydrogen phosphate (K2HPO4)
-
Sodium hydroxide (NaOH)
-
Ammonium formate
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Water (HPLC or Milli-Q grade)
-
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and AMOZ-D5 in methanol. Store at 4°C.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve concentrations ranging from 0.1 to 5.0 ng/mL.[6]
-
Internal Standard Working Solution: Prepare a working solution of AMOZ-D5 at a suitable concentration (e.g., 40 ng/mL) in methanol.[7]
3. Sample Preparation, Extraction, and Derivatization
This procedure is based on methods described for meat and shrimp samples.[6][8]
-
Homogenization: Homogenize the food sample (e.g., meat, shrimp) until a uniform consistency is achieved.
-
Weighing: Weigh 1-2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[3][8]
-
Spiking: Add a known amount of the AMOZ-D5 internal standard working solution to each sample, control, and calibration standard.
-
Hydrolysis and Derivatization:
-
Add 4 mL of water, 3 mL of 1 M HCl, and 400 µL of 5 mM 2-NBA solution in DMSO.[8]
-
Vortex the mixture for 1 minute.[6]
-
Incubate the mixture in a water bath or incubator at 37°C for 16 hours (overnight) in the dark to allow for hydrolysis and derivatization.[6][8] A faster, 2-hour microwave-assisted reaction can also be employed as an alternative to the overnight incubation.[9]
-
-
Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7 by adding 2 mL of 0.1 M K2HPO4 and 2.5 mL of 0.8 M NaOH.[6][8]
-
Liquid-Liquid Extraction:
-
Evaporation: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[6][8]
-
Reconstitution: Reconstitute the dry residue in 1 mL of n-hexane and 0.5-1.0 mL of a methanol/water mixture (e.g., 50:50, v/v).[6][8]
-
Clean-up: Vortex and centrifuge the reconstituted sample. Collect the lower (aqueous/methanolic) layer.
-
Filtration: Filter the final extract through a 0.2 µm syringe filter (e.g., PVDF) into an autosampler vial for LC-MS/MS analysis.[6]
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument being used.
-
LC System: A UPLC or HPLC system.[6]
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase:
-
A: 2 mM Ammonium formate in water
-
B: Methanol[6]
-
-
Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from matrix interferences. A typical gradient might start at a low percentage of organic phase, ramp up to a high percentage, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.30 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: LC-MS/MS MRM Transitions and Collision Energies for NP-AMOZ and NP-AMOZ-D5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| NP-AMOZ | 335.1 | 291.1 | 127.0 | Optimized for instrument |
| NP-AMOZ-D5 | 340.1 | 101.9 | - | Optimized for instrument |
| Data sourced from a study on dried meat powder analysis.[6] |
Table 2: Method Performance Data for AMOZ Analysis in Meat Powder
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 5.0 µg/kg | [6] |
| Correlation Coefficient (R²) | ≥ 0.99 | [6] |
| Limit of Quantification (LOQ) | 0.13 µg/kg | [6] |
| Mean Recovery | 81% - 108% | [6] |
| Intra-day Variation (RSD) | 2.7% - 6.6% | [6] |
| Minimum Required Performance Limit (MRPL) | 0.5 µg/kg (EU) | [6] |
Mandatory Visualization
Caption: Workflow for the analysis of Furaltadone metabolite (AMOZ) in food samples.
Caption: Logical relationship from Furaltadone use to its marker residue.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. sitesv2.anses.fr [sitesv2.anses.fr]
- 5. In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. cdn.most.gov.bd [cdn.most.gov.bd]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Furaltadone in Aquaculture using Furaltadone-D5 as an Internal Standard
Introduction
Furaltadone is a synthetic nitrofuran antibiotic that has been widely used in veterinary medicine, particularly in aquaculture, to treat bacterial and protozoan infections.[1] However, due to concerns over the potential carcinogenic and mutagenic effects of its residues on human health, its use in food-producing animals has been banned in many regions, including the European Union.[2][3] Regulatory bodies monitor for the illegal use of furaltadone by detecting its primary tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as the parent drug is metabolized very rapidly.[4][5][6]
Accurate and reliable quantification of AMOZ is critical for food safety and regulatory enforcement. The established method for this analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6] To ensure the highest level of accuracy and to correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard is essential. Furaltadone-D5 is the deuterium-labeled analogue of furaltadone.[7][] In practice, its corresponding metabolite, AMOZ-D5, is used as the internal standard, added at the beginning of the sample preparation process to mimic the behavior of the native AMOZ analyte.[9] This application note provides a detailed protocol for the detection and quantification of furaltadone metabolite (AMOZ) in aquaculture samples using AMOZ-D5 as an internal standard.
Principle of the Method
The analytical strategy is based on the detection of the stable, protein-bound metabolite of furaltadone, AMOZ. The workflow involves the acid-catalyzed hydrolysis of the tissue sample to release the bound AMOZ. The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, NBA-AMOZ, which has enhanced ionization efficiency and is suitable for LC-MS/MS analysis.[4][6]
A known concentration of the stable isotope-labeled internal standard, AMOZ-D5, is added to the sample prior to preparation. This standard undergoes the same hydrolysis, derivatization, extraction, and analysis steps as the native AMOZ. By comparing the peak area ratio of the analyte (NBA-AMOZ) to the internal standard (NBA-AMOZ-D5), precise quantification is achieved, compensating for any potential loss of analyte during the procedure. Detection is performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
Experimental Protocols
1. Required Materials and Reagents
-
Standards:
-
AMOZ reference standard
-
AMOZ-D5 internal standard stock solution (e.g., 1 mg/mL in methanol)[9]
-
2-Nitrobenzaldehyde (2-NBA)
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Ammonium acetate
-
Water (deionized or Milli-Q)
-
-
Apparatus:
-
High-speed homogenizer
-
Centrifuge capable of 4000 rpm
-
Water bath or heating block (37-60°C)
-
Vortex mixer
-
Nitrogen evaporator
-
pH meter
-
Analytical balance
-
LC-MS/MS system (e.g., equipped with an electrospray ionization source)[6]
-
2. Standard Solution Preparation
-
AMOZ-D5 Internal Standard Working Solution (e.g., 40 ng/mL): Prepare by diluting the stock solution (1 mg/mL) with methanol. This solution can be stored in a freezer for up to 6 months.[9]
-
AMOZ Calibration Standards (0.05 to 2.5 µg/kg): Prepare a series of calibration standards by spiking blank, pre-screened aquaculture tissue homogenate with appropriate volumes of AMOZ reference standard. These standards should cover the expected concentration range.[3]
-
2-NBA Derivatization Reagent (e.g., 100 mM): Dissolve an appropriate amount of 2-NBA in methanol.[9]
3. Sample Preparation Protocol
-
Homogenization: Weigh 2.0 g (±0.1 g) of edible tissue (e.g., fish muscle, shrimp) into a centrifuge tube.[9]
-
Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the AMOZ-D5 internal standard working solution to each sample, calibrator, and quality control sample.[9] Vortex for 30 seconds.
-
Hydrolysis: Add 5 mL of water and 0.5 mL of 1M HCl. Vortex thoroughly.[9]
-
Derivatization: Add 150-200 µL of the 2-NBA derivatization reagent. Vortex again and incubate in a water bath overnight at 37°C or for 2 hours at 60°C to facilitate the reaction.[5][9]
-
Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7.0 using K₂HPO₄ and NaOH solutions.[3]
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5-10 minutes.[6]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation: Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.[3]
-
Reconstitution: Reconstitute the dry residue in 1 mL of a methanol/water solution (e.g., 50:50, v/v).[4] Add 1 mL of n-hexane, vortex, and centrifuge. The lower layer is the cleaned extract.[3]
-
Final Preparation: Transfer the lower aqueous layer into an LC vial for analysis.
4. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.5 mM Ammonium Acetate in Water[3]
-
Mobile Phase B: 0.5 mM Ammonium Acetate in Methanol[3]
-
Flow Rate: 0.25 - 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Note: The gradient and specific MRM transitions (precursor ion > product ion) must be optimized for the specific instrument used. Typical transitions are monitored for both the derivatized analyte (NBA-AMOZ) and the derivatized internal standard (NBA-AMOZ-D5).
Diagrams
References
Application Note: Analysis of Furaltadone Metabolite AMOZ in Food Matrices using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1][2] Regulatory monitoring focuses on the detection of its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as the parent drug is rapidly metabolized.[1][3] This application note details a robust and sensitive method for the quantitative analysis of AMOZ in various food matrices, including meat, poultry, and seafood. The method incorporates a deuterated internal standard (AMOZ-d5) to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation.[4][5] The procedure involves acid hydrolysis to release the bound metabolite, derivatization with 2-nitrobenzaldehyde (2-NBA), followed by liquid-liquid extraction (LLE) and analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7]
Key Method Parameters
The analytical method is validated according to international guidelines, such as those from the European Union, to ensure reliability and comparability of results.[8][9] Key performance characteristics are summarized below.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.04–0.33 µg/kg | [10][11] |
| Limit of Quantification (LOQ) | 0.13–1.10 µg/kg | [4][5][10] |
| Recovery | 81–110% | [4][5][11] |
| Linearity (r²) | > 0.99 | [2][4][5] |
| Intra-day Precision (RSD) | < 9% | [11] |
| Inter-day Precision (RSD) | < 15% | [11] |
Experimental Protocol
This protocol provides a step-by-step guide for the extraction and analysis of AMOZ in a representative food matrix (e.g., poultry muscle).
1. Materials and Reagents
-
AMOZ and AMOZ-d5 analytical standards (purity ≥ 99.5%)[4]
-
2-Nitrobenzaldehyde (2-NBA)
-
Hydrochloric acid (HCl)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
n-Hexane
-
Methanol (HPLC grade)
-
Water (deionized)
-
Polypropylene centrifuge tubes (50 mL)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Individually prepare stock solutions of AMOZ and AMOZ-d5 in methanol. Store at 4°C.[4][12]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to achieve a concentration range for calibration curves (e.g., 0.1 to 5.0 ng/mL).[4]
-
Internal Standard Spiking Solution: Prepare a working solution of AMOZ-d5 (e.g., 40 ng/mL) in methanol.[12]
-
Derivatizing Reagent (50 mM 2-NBA): Dissolve an appropriate amount of 2-NBA in methanol. Prepare this solution fresh.[4][13]
3. Sample Preparation
-
Homogenization: Homogenize the tissue sample to ensure uniformity.
-
Weighing: Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[12][13]
-
Spiking: Add a known volume of the AMOZ-d5 internal standard working solution to each sample, quality control, and calibration standard.[4][12]
-
Hydrolysis and Derivatization:
-
Neutralization:
-
Liquid-Liquid Extraction (LLE):
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[4][7]
-
Reconstitution and Cleanup:
4. LC-MS/MS Analysis
-
Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 2 mM ammonium formate) is typically used.[4][5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[4][5]
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| NP-AMOZ | 335 | 291 (quantifier), 127 (qualifier) |
| NP-AMOZ-d5 | 340.1 | 101.9 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.[4][5]
Workflow and Pathway Diagrams
Sample Preparation Workflow for AMOZ Analysis
Caption: Figure 1: A step-by-step workflow for the preparation of food samples for AMOZ analysis.
Furaltadone Metabolism and Derivatization Pathway
Caption: Figure 2: The metabolic pathway of furaltadone to AMOZ and subsequent derivatization for analysis.
Conclusion
The described method provides a reliable and sensitive approach for the determination of the furaltadone metabolite AMOZ in various food matrices. The use of a deuterated internal standard is crucial for achieving accurate quantification by correcting for matrix-induced signal suppression or enhancement and procedural losses.[14] This protocol is suitable for regulatory compliance monitoring and ensures food safety.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. agilent.com [agilent.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. scielo.br [scielo.br]
- 7. jfda-online.com [jfda-online.com]
- 8. Determination of furaltadone and nifursol residues in poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rr-americas.woah.org [rr-americas.woah.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 14. lcms.cz [lcms.cz]
Application Notes and Protocols for the Quantification of Furaltadone Metabolite using Furaltadone-D5 in Multiple Reaction Monitoring (MRM) Assays
Introduction
Furaltadone is a synthetic nitrofuran antibiotic previously used in veterinary medicine for treating gastrointestinal infections in poultry and cattle.[1] Due to concerns over the potential carcinogenicity and mutagenicity of its residues, the use of furaltadone in food-producing animals has been banned in many regions, including the European Union.[1] Regulatory monitoring for the illegal use of this substance is crucial for food safety.
Parent nitrofuran drugs like furaltadone are rapidly metabolized and are unsuitable for monitoring purposes.[1] Instead, analytical methods focus on detecting their stable, protein-bound metabolites that can persist in edible tissues for extended periods.[1][2] The marker residue for furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1] For accurate and sensitive quantification of AMOZ in complex matrices like animal tissue, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[2][3] This method employs a stable isotope-labeled internal standard, Furaltadone-D5, which is metabolized to AMOZ-D5, to correct for matrix effects and variations in sample preparation and instrument response.[3]
This document provides a detailed protocol for the analysis of AMOZ using this compound as an internal standard, employing a Multiple Reaction Monitoring (MRM) assay. The procedure involves acid hydrolysis to release protein-bound AMOZ, derivatization with 2-nitrobenzaldehyde (2-NBA), followed by liquid-liquid extraction and LC-MS/MS detection.[3][4]
Principle of the Method
The analytical method is based on the release of the tissue-bound metabolite AMOZ through acid hydrolysis. The released AMOZ, along with the spiked internal standard (AMOZ-D5), is then derivatized with 2-nitrobenzaldehyde (2-NBA). This reaction converts the primary amine group of the metabolites into a more stable derivative (NP-AMOZ and NP-AMOZ-D5), which improves chromatographic retention and detection sensitivity. Following derivatization, the analytes are extracted from the matrix, concentrated, and analyzed by LC-MS/MS. The mass spectrometer operates in MRM mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2][5] Quantification is achieved by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.[1]
Experimental Workflow and Derivatization
The overall experimental process from sample preparation to analysis is outlined below. The key chemical step, derivatization of the AMOZ metabolite with 2-NBA, is also illustrated.
Caption: High-level workflow for AMOZ analysis using an MRM assay.
Caption: Derivatization of AMOZ with 2-NBA to form NP-AMOZ.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) and 3-amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-D5).[3][6]
-
Solvents: Methanol, Ethyl Acetate, n-Hexane (all HPLC or LC-MS grade).[1][3]
-
Reagents: Hydrochloric acid (HCl), 2-nitrobenzaldehyde (2-NBA), Di-potassium hydrogen phosphate (K2HPO4), Sodium hydroxide (NaOH), Ammonium formate.[1][3]
-
Water: Deionized or HPLC grade water.
-
Equipment: LC-MS/MS system with electrospray ionization (ESI) source, analytical balance, centrifuge, vortex mixer, nitrogen evaporator, pH meter.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-D5 standards in methanol to prepare individual stock solutions of 1 mg/mL. Store at 4°C.[3]
-
Intermediate Solutions (e.g., 1 µg/mL): Dilute the stock solutions with methanol to create intermediate working solutions.
-
Working Standard Solutions (e.g., 0.1 - 10 ng/mL): Prepare a series of calibration standards by further diluting the intermediate solutions with the mobile phase or reconstitution solvent.[3] The internal standard (AMOZ-D5) working solution should be prepared at a fixed concentration (e.g., 10 ng/mL).[3]
Sample Preparation Protocol (from Animal Tissue)
This protocol is a representative procedure synthesized from established methods.[1][3][4]
-
Weigh 1.0 ± 0.05 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[4][7]
-
Spike the sample with a known amount of the AMOZ-D5 internal standard working solution (e.g., 40 µL of 10 ng/mL).[4][7]
-
Add 4 mL of water, 0.5-3 mL of 1 M HCl, and 150-400 µL of 50 mM 2-NBA solution in methanol.[3][4] Vortex for 1 minute.
-
Incubate the mixture overnight (approx. 16 hours) at 37°C for simultaneous hydrolysis and derivatization.[3][4]
-
After cooling to room temperature, neutralize the sample by adding ~5 mL of 0.1 M K2HPO4 and adjusting the pH to 7.0-7.5 with 0.8-1 M NaOH.[3][4]
-
Add 12-15 mL of ethyl acetate, vortex vigorously for 1-2 minutes, and centrifuge at 6000 rpm for 10 minutes.[3]
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40-45°C.[1][3]
-
Reconstitute the dried residue in 0.5-1 mL of reconstitution solvent (e.g., 50:50 methanol:water or initial mobile phase).[1][3]
-
Filter the final solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Instrumental Parameters
The following tables provide typical starting parameters for an LC-MS/MS system. Optimization may be required based on the specific instrument and column used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
|---|---|
| LC System | UPLC or HPLC System |
| Column | C18 reverse-phase (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm)[3] |
| Mobile Phase A | 2 mM Ammonium Formate in Water[3] |
| Mobile Phase B | Methanol[3] |
| Flow Rate | 0.30 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temp. | 40°C |
| Gradient | A typical gradient starts with high aqueous phase, ramps up the organic phase to elute the analytes, followed by a wash and re-equilibration step. |
Table 2: Mass Spectrometry (MS) and MRM Conditions
| Parameter | Typical Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer[3] |
| Ion Source | Electrospray Ionization (ESI)[3] |
| Polarity | Positive Ion Mode[3] |
| Capillary Voltage | ~3.0 - 5.5 kV[1] |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~450°C[1] |
| Collision Gas | Argon |
| Dwell Time | ~0.1 s per transition |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
|---|---|---|---|
| NP-AMOZ | 335.1 | 291.1 | Quantifier[3] |
| NP-AMOZ | 335.1 | 127.0 | Qualifier[3] |
| NP-AMOZ-D5 (IS) | 340.1 | 101.9 | Internal Standard[3] |
Note: The exact m/z values and collision energies should be optimized by infusing standard solutions of the derivatized analytes into the mass spectrometer.
Results and Data Analysis
Method performance is evaluated according to established validation guidelines.[6][7] The following table summarizes typical performance characteristics for the analysis of AMOZ.
Table 4: Typical Method Performance Data
| Parameter | Typical Result |
|---|---|
| Linearity Range | 0.1 - 5.0 µg/kg[3] |
| Correlation Coefficient (r²) | ≥ 0.99[3] |
| Limit of Quantification (LOQ) | 0.13 µg/kg[3] |
| Mean Recovery | 81% - 108%[3] |
| Intra-day Precision (RSD) | 2.7% - 6.6%[3] |
| Decision Limit (CCα) | 0.013 - 0.407 µg/kg[6][8] |
| Detection Capability (CCβ) | 0.275 - 0.582 µg/kg[8][9] |
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and selective approach for the confirmatory analysis and quantification of the furaltadone metabolite AMOZ in complex biological matrices. The detailed protocol for sample preparation involving hydrolysis and derivatization, combined with optimized MRM parameters, ensures reliable results that meet regulatory requirements for monitoring banned veterinary drugs in the food supply chain. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision necessary for trace-level analysis.
References
- 1. cdn.most.gov.bd [cdn.most.gov.bd]
- 2. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Furaltadone-D5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Furaltadone-D5 as an internal standard in pharmacokinetic studies of Furaltadone. The protocols outlined below are based on established analytical methodologies and pharmacokinetic principles.
Introduction
Furaltadone is a synthetic nitrofuran antibiotic that has been used in veterinary medicine. Due to concerns over its potential carcinogenicity, its use in food-producing animals is banned in many countries. Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Furaltadone. However, Furaltadone is known to be rapidly metabolized in vivo, with a short half-life.[1][2] Its major tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is often the target analyte for monitoring Furaltadone exposure.
To ensure accurate quantification of Furaltadone and its metabolites in biological matrices, a stable isotope-labeled internal standard is essential. This compound serves this purpose, as its deuterium-labeled structure is chemically identical to the parent compound but distinguishable by mass spectrometry. This allows for the correction of matrix effects and variations in sample processing and instrument response, leading to reliable and accurate quantitative data.
Pharmacokinetic Data of Furaltadone
The following tables summarize key pharmacokinetic parameters of Furaltadone from studies in various animal species. It is important to note that these values can be influenced by factors such as species, dose, and administration route.
Table 1: Pharmacokinetic Parameters of Furaltadone Following a Single Oral Administration in Preruminant Calves (14.0 mg/kg)
| Parameter | Mean Value | Standard Deviation |
| Cmax (µg/mL) | 2.5 | 0.8 |
| Tmax (hours) | 3.0 | 0.5 |
| Elimination Half-life (T½) (hours) | 2.5 | 1.0 |
Data sourced from a study in five preruminant calves.[3]
Table 2: In Vivo Half-life of Furaltadone in Goats
| Species | Administration Route | Half-life (minutes) |
| Goat | Intravenous/Intramammary | 35 |
Data from an in vivo study in lactating goats.[2]
Experimental Protocols
The following protocols provide a general framework for conducting a pharmacokinetic study of Furaltadone using this compound as an internal standard.
In-Life Phase: Animal Dosing and Sample Collection
This phase involves the administration of Furaltadone to the selected animal model and the collection of biological samples over a defined time course.
Materials:
-
Furaltadone
-
Vehicle for dosing (e.g., water, feed)
-
Appropriate animal model (e.g., rats, dogs, calves)
-
Equipment for dosing (e.g., gavage needles, syringes)
-
Equipment for blood collection (e.g., syringes, collection tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the study.
-
Dosing: Administer a predetermined dose of Furaltadone to the animals. The route of administration (e.g., oral, intravenous) will depend on the study objectives.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis
This phase involves the extraction of the Furaltadone metabolite (AMOZ) from the plasma samples, derivatization, and subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound (as internal standard)
-
2-Nitrobenzaldehyde (derivatizing agent)
-
Hydrochloric acid
-
Ethyl acetate
-
Methanol
-
Ammonium formate
-
LC-MS/MS system
Protocol:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Spiking: Spike a known amount of this compound into each plasma sample, calibration standard, and quality control sample.
-
Acid Hydrolysis and Derivatization: Add hydrochloric acid and 2-nitrobenzaldehyde to the samples. This step cleaves the tissue-bound AMOZ and derivatizes it to NP-AMOZ for improved chromatographic and mass spectrometric properties. The deuterated internal standard, this compound, will also be derivatized to NP-AMOZ-D5.
-
Liquid-Liquid Extraction: Extract the derivatized analytes (NP-AMOZ and NP-AMOZ-D5) from the aqueous matrix using an organic solvent such as ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.
-
Chromatographic Separation: Separate NP-AMOZ and NP-AMOZ-D5 from other matrix components on a suitable analytical column (e.g., C18).
-
Mass Spectrometric Detection: Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both NP-AMOZ and NP-AMOZ-D5.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of NP-AMOZ to NP-AMOZ-D5 against the concentration of the calibration standards. Use the calibration curve to determine the concentration of AMOZ in the unknown plasma samples.
Visualizations
Furaltadone Metabolism and Bioanalysis Workflow
The following diagram illustrates the metabolic fate of Furaltadone and the subsequent analytical workflow for the quantification of its metabolite, AMOZ, using this compound as an internal standard.
Caption: Furaltadone metabolism to AMOZ and subsequent bioanalytical workflow.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the logical steps involved in conducting a pharmacokinetic study of Furaltadone.
Caption: Logical workflow for a typical pharmacokinetic study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some pharmacokinetic data about furaltadone and nitrofurazone administered orally to preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Furaltadone-D5 in Regulatory Compliance Testing for Nitrofuran Antibiotics
Introduction
Furaltadone, a member of the nitrofuran class of broad-spectrum antibiotics, has been widely used in veterinary medicine to treat and prevent microbial diseases in food-producing animals.[1][2] However, due to concerns over the carcinogenic and mutagenic potential of its residues, the use of furaltadone in livestock and aquaculture is prohibited in many countries, including the European Union.[3][4] Regulatory bodies have established stringent monitoring programs to detect the illegal use of this substance.
Furaltadone is rapidly metabolized in animals, and its parent form is often undetectable. Consequently, regulatory compliance testing focuses on the detection of its more persistent, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][3] To ensure the accuracy and reliability of these analyses, a stable isotope-labeled internal standard, Furaltadone-D5 (specifically, its metabolite AMOZ-D5), is crucial. This deuterated analog mimics the chemical behavior of the target analyte (AMOZ) throughout the analytical process, from extraction and derivatization to chromatographic separation and mass spectrometric detection, thereby correcting for matrix effects and variations in sample preparation. This application note provides a detailed protocol for the determination of AMOZ in animal-derived food products using this compound as an internal standard, in line with regulatory requirements.
Principle
The analytical method involves the release of the protein-bound AMOZ from tissue samples through acid hydrolysis. The liberated AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative, NP-AMOZ, which is more amenable to chromatographic analysis.[1] this compound (as AMOZ-D5) is added at the beginning of the sample preparation process to serve as an internal standard. The derivatized analyte and internal standard are then extracted, purified, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
Caption: Experimental workflow for the analysis of AMOZ using this compound.
Quantitative Method Performance
The use of this compound as an internal standard enables robust and accurate quantification of AMOZ in complex matrices. The following table summarizes typical performance characteristics of LC-MS/MS methods for AMOZ analysis.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 - 0.5 µg/kg | [4][5] |
| Limit of Quantification (LOQ) | 0.13 - 10 µg/kg | [1][5] |
| Recovery | 81 - 108% | [1] |
| Linearity (R²) | ≥ 0.99 | [1] |
| Intra-day Precision (RSD) | 2.7 - 6.6% | [1] |
| EU Minimum Required Performance Limit (MRPL) | 0.5 µg/kg | [1] |
Detailed Experimental Protocol
This protocol is a representative example for the analysis of AMOZ in animal tissue (e.g., muscle, meat powder).
1. Materials and Reagents
-
Furaltadone metabolite (AMOZ) analytical standard
-
Methanol (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Ethyl acetate (HPLC grade)[1]
-
n-Hexane (HPLC grade)[7]
-
Hydrochloric acid (HCl)[7]
-
Sodium hydroxide (NaOH)[1]
-
Dipotassium hydrogen phosphate (K₂HPO₄)[7]
-
2-Nitrobenzaldehyde (2-NBA)[1]
-
Ammonium acetate[7]
-
Centrifuge tubes (50 mL, polypropylene)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Water bath or incubator
-
LC-MS/MS system with an electrospray ionization (ESI) source[1]
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and AMOZ-D5 in methanol. Store at 4°C.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 5 ng/mL.[1]
-
Internal Standard Working Solution: Prepare a working solution of AMOZ-D5 at a suitable concentration (e.g., 40 ng/mL) in methanol.[8]
3. Sample Preparation
-
Weigh 1.0 ± 0.05 g of homogenized sample into a 50 mL polypropylene centrifuge tube.[6]
-
Spike the sample with a known amount of the AMOZ-D5 internal standard working solution (e.g., 25 µL of 40 ng/mL solution).[8]
-
Add 4 mL of water and 3 mL of 1 M HCl.[7]
-
Add 400 µL of 50 mM 2-nitrobenzaldehyde (in methanol).[1]
-
Vortex the mixture for 1 minute.
-
Incubate the mixture overnight (approximately 16 hours) at 37°C for hydrolysis and derivatization.[1][7]
-
Allow the sample to cool to room temperature.
-
Neutralize the mixture by adding 2 mL of 0.1 M K₂HPO₄ and approximately 2.5 mL of 0.8 M NaOH to adjust the pH to ~7.[1][7]
-
Add 12-15 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 5000-6000 rpm for 10 minutes.[1][7]
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Repeat the extraction step with another portion of ethyl acetate and combine the supernatants.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.[1][7]
-
Reconstitute the dry residue in 1 mL of n-hexane and 0.5 mL of a methanol/water mixture (50:50, v/v).[1]
-
Vortex and centrifuge. Collect the lower aqueous-methanolic layer for analysis.[7]
-
Filter the final extract through a 0.2 µm syringe filter into an autosampler vial.[1]
4. LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.5 mM ammonium acetate in water and B) 0.5 mM ammonium acetate in methanol is typical.[7]
-
Flow Rate: A flow rate of 0.25 mL/min is a common starting point.[7]
-
Injection Volume: 20 µL.[7]
-
MS Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1]
5. MRM Transitions
Monitor at least two precursor-to-product ion transitions for both the analyte (NP-AMOZ) and the internal standard (NP-AMOZ-D5) for quantification and confirmation.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| NP-AMOZ | 335 | 291 | Quantification |
| NP-AMOZ | 335 | 127 | Confirmation |
| NP-AMOZ-D5 | 340.1 | 101.9 | Internal Standard |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Signaling Pathway and Experimental Logic
In the context of regulatory compliance testing, the focus is not on a biological signaling pathway but on the analytical pathway that ensures the accurate detection and quantification of the banned substance's residue. The logic of using this compound is central to achieving reliable results.
Caption: Logic of using this compound for accurate quantification of AMOZ.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable and accurate quantification of the furaltadone metabolite AMOZ in food products for regulatory compliance purposes. The described LC-MS/MS method provides the necessary sensitivity and selectivity to meet the stringent requirements set by food safety authorities. Adherence to a validated protocol, including proper sample preparation and the use of an appropriate internal standard, is essential for ensuring the integrity of analytical results and protecting public health.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. cdn.most.gov.bd [cdn.most.gov.bd]
- 8. nucleus.iaea.org [nucleus.iaea.org]
Liquid chromatography conditions for Furaltadone-D5 co-elution
Application Note:
High-Throughput Analysis of Furaltadone-D5 and Co-eluting Nitrofuran Metabolites by LC-MS/MS
Introduction Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine. Its use in food-producing animals is now banned in many countries due to concerns about the carcinogenicity of its residues. Regulatory monitoring requires sensitive methods to detect its persistent, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This compound serves as an internal standard for the accurate quantification of AMOZ. This application note details a robust LC-MS/MS method for the simultaneous determination of the derivatized form of AMOZ (NP-AMOZ) and its deuterated internal standard, NP-AMOZ-D5, alongside other nitrofuran metabolites.
Methodology The analytical workflow involves the acidic hydrolysis of tissue samples to release protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). The resulting derivatives are then extracted, concentrated, and analyzed by LC-MS/MS. The use of a deuterated internal standard, this compound (which is metabolized and derivatized to NP-AMOZ-D5), corrects for matrix effects and variations in sample preparation and instrument response.
Liquid Chromatography Conditions
Optimal chromatographic separation is crucial for the accurate quantification of multiple nitrofuran metabolites. The conditions below are optimized for the analysis of NP-AMOZ, NP-AMOZ-D5, and other derivatized nitrofuran metabolites such as NP-AOZ (from furazolidone), NP-AHD (from nitrofurantoin), and NP-SEM (from nitrofurazone).
| Parameter | Condition 1 | Condition 2 |
| LC System | Waters Acquity UPLC | Agilent HPLC System |
| Column | Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1] | Agilent ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 2 mM Ammonium Formate in Water[1] | 0.5 mM Ammonium Acetate in Water[2] |
| Mobile Phase B | Methanol[1] | 100% Methanol[2] |
| Gradient | Gradient Elution (specifics vary by application) | Gradient Elution |
| Flow Rate | 0.30 mL/min[1] | 0.70 mL/min[2] |
| Column Temp. | 40 °C | 25 °C[2] |
| Injection Vol. | 10 µL[1] | 25 µL[2] |
| Retention Time | NP-AMOZ & NP-AMOZ-D5: ~3.3 min[1] | Not Specified |
Mass Spectrometry Conditions
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
| Parameter | Condition |
| MS System | Waters Xevo TQ-S micro[1] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[1] |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table Below |
MRM Transitions for Derivatized Nitrofuran Metabolites
The selection of appropriate precursor and product ions is critical for the specific and sensitive detection of the target analytes.
| Analyte (Derivatized) | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| NP-AMOZ-D5 (Internal Standard) | 340.1 | 101.9 | - | Optimized by user[1] |
| NP-AMOZ | 335.0 | 291.0 | 127.0 | Optimized by user[1] |
| NP-AOZ | 236.1 | 134.1 | 104.1 | Optimized by user |
| NP-AHD | 249.1 | 193.1 | 165.1 | Optimized by user |
| NP-SEM | 209.1 | 166.1 | 56.1 | Optimized by user |
Experimental Protocol
This protocol outlines the steps for the extraction and analysis of Furaltadone metabolite (AMOZ) from animal tissue using this compound as an internal standard.
1. Materials and Reagents
-
This compound (as AMOZ-D5) and AMOZ analytical standards
-
Hydrochloric acid (HCl)
-
2-Nitrobenzaldehyde (2-NBA) in methanol
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
n-Hexane
-
Methanol
-
Water (HPLC grade)
-
0.2 µm PVDF syringe filters
2. Sample Preparation
-
Weigh 1.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 10 mL of 0.125 M HCl.
-
Add 400 µL of 50 mM 2-NBA in methanol.[1]
-
Vortex the mixture for 1 minute.
-
Incubate the sample at 37 °C for 16 hours (overnight) for derivatization.[1]
3. Extraction and Clean-up
-
Cool the derivatized sample to room temperature.
-
Neutralize the sample by adding 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH to reach a pH of approximately 7.[1]
-
Add 15 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 6000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.[1]
-
Reconstitute the dry residue in 1 mL of n-hexane and 0.5 mL of a 50:50 (v/v) mixture of methanol and water.[1]
-
Vortex and filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the conditions specified in the tables above.
-
Inject the prepared sample into the system.
-
Acquire data in MRM mode for all target analytes.
-
Quantify the amount of AMOZ in the sample by comparing the peak area ratio of AMOZ to AMOZ-D5 against a matrix-matched calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for nitrofuran metabolite analysis.
Caption: Analyte conversion from parent drug to detectable derivative.
References
Application Note: Quantitative Analysis of Furaltadone Metabolite (AMOZ) in Tissue Samples using LC-MS/MS with Furaltadone-D5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaltadone is a synthetic nitrofuran antibiotic that was previously used in veterinary medicine to treat bacterial and protozoan infections in food-producing animals.[1][2] However, due to concerns about the carcinogenic and mutagenic properties of its residues, the use of furaltadone in animals intended for human consumption has been banned in many regions, including the European Union.[2][3][4]
In vivo, furaltadone is rapidly metabolized into a more stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3][4][5] This metabolite persists in edible tissues, making it a key marker for detecting the illegal use of the parent drug.[2][3][6]
This application note details a robust and sensitive method for the quantitative analysis of AMOZ in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Furaltadone-D5 (AMOZ-D5), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves acid hydrolysis to release protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to enhance chromatographic retention and mass spectrometric detection.[1][7][8][9]
Metabolic Conversion of Furaltadone
Furaltadone undergoes rapid in vivo metabolism, resulting in the formation of its stable tissue-bound metabolite, AMOZ. Monitoring for AMOZ is the standard regulatory approach for determining the illegal use of furaltadone.
Caption: Metabolic pathway of Furaltadone to its marker residue AMOZ.
Materials and Methods
Reagents and Standards
-
AMOZ analytical standard (≥99.5% purity)
-
AMOZ-D5 analytical standard (internal standard, ≥99.5% purity)[1]
-
Methanol (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ammonium Formate (LC-MS grade)
-
2-Nitrobenzaldehyde (2-NBA)
-
Hydrochloric Acid (HCl)
-
Dipotassium Hydrogen Phosphate (K₂HPO₄)
-
Sodium Hydroxide (NaOH)
-
Ultrapure Water
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source[1]
-
Tissue Homogenizer (e.g., rotor-stator or bead beater)
-
Refrigerated Centrifuge
-
Nitrogen Evaporation System
-
Vortex Mixer
-
Analytical Balance
-
pH Meter
-
Autosampler Vials and Syringe Filters (0.2 µm PVDF)[1]
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve AMOZ and AMOZ-D5 standards in methanol to prepare individual stock solutions of 1 mg/mL.[1] Store at 4°C.
-
Working Standard Solutions: Prepare a series of AMOZ working standard solutions (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 ng/mL) by serially diluting the stock solution with methanol.[1]
-
Internal Standard (IS) Working Solution: Prepare an AMOZ-D5 working solution at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution with methanol.
Sample Preparation Protocol
-
Homogenization: Weigh approximately 1 g of tissue sample into a centrifuge tube. Add a suitable buffer or water and homogenize until a uniform suspension is achieved.
-
Internal Standard Spiking: Add a precise volume of the AMOZ-D5 internal standard working solution to all samples, calibration standards, and quality controls.
-
Acid Hydrolysis: Add HCl to the homogenate to release the protein-bound AMOZ. Incubate as required (e.g., overnight at 37°C).
-
Derivatization: Add a solution of 2-nitrobenzaldehyde (2-NBA) to the hydrolyzed sample. Incubate at an elevated temperature (e.g., 50°C) to form the NP-AMOZ derivative.[1][9]
-
Neutralization and Extraction: Cool the sample to room temperature. Neutralize the mixture with K₂HPO₄ and NaOH solutions.[1] Add ethyl acetate, vortex vigorously for 1-2 minutes, and centrifuge at 6000 rpm for 10 minutes to separate the layers.[1]
-
Evaporation and Reconstitution: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Clean-up: Reconstitute the dried residue in 1 mL of n-hexane and 0.5 mL of a methanol/water mixture (50:50, v/v).[1] Vortex and centrifuge.
-
Final Preparation: Collect the lower methanolic layer and filter it through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
Analytical Workflow
The complete analytical process, from sample receipt to final data reporting, is outlined in the workflow diagram below.
Caption: Experimental workflow for AMOZ quantification.
LC-MS/MS Conditions
Analysis is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | BEH C18 (100 mm × 2.1 mm, 1.7 µm)[1][9] |
| Mobile Phase A | 2 mM Ammonium Formate in Water[1][9] |
| Mobile Phase B | Methanol[1][9] |
| Flow Rate | 0.30 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40°C |
| Gradient Elution | A time-based linear gradient from high aqueous to high organic content. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][9] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| NP-AMOZ | 335.1 | 291.1 | Quantification[1][9] |
| NP-AMOZ | 335.1 | 127.0 | Confirmation[1][9] |
| NP-AMOZ-D5 (IS) | 340.1 | 101.9 | Internal Standard[1][9] |
Data Analysis and Method Performance
Quantification is based on the ratio of the peak area of the analyte (NP-AMOZ) to the peak area of the internal standard (NP-AMOZ-D5). A calibration curve is generated by plotting this ratio against the known concentrations of the matrix-matched standards. The linearity of the curve is assessed by the coefficient of determination (r²).
Table 4: Method Validation Data Summary
| Parameter | Result |
|---|---|
| Calibration Range | 0.1 - 5.0 µg/kg[1][9] |
| Linearity (r²) | ≥ 0.99[1][9] |
| Limit of Quantification (LOQ) | 0.13 µg/kg[1][9] |
| Mean Recovery | 81% - 108%[1][9] |
| Precision (Intra-day RSD) | 2.7% - 6.6%[1][9] |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate tool for the quantification of the furaltadone metabolite, AMOZ, in edible tissue samples. The use of an isotope-labeled internal standard (AMOZ-D5) ensures robust performance by compensating for matrix interference and procedural losses. The detailed protocol for sample preparation, including acid hydrolysis and derivatization, combined with optimized LC-MS/MS parameters, allows for the detection and quantification of AMOZ at levels relevant to regulatory monitoring programs. This application note serves as a comprehensive guide for laboratories involved in food safety and drug residue analysis.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Furaltadone-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chromatographic analysis of Furaltadone-D5, with a specific focus on addressing poor peak shape.
Troubleshooting Guides
Poor peak shape can significantly impact the accuracy and precision of your analytical results. The following guides provide a systematic approach to diagnosing and resolving common peak shape problems encountered during this compound analysis.
Issue 1: Peak Tailing
Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by a variety of factors related to the column, mobile phase, or sample interactions.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of this compound, leading to tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the analyte.[1][2]
-
Use of an End-Capped Column: Employ a column with advanced end-capping to minimize the number of accessible silanol groups.[3]
-
Mobile Phase Additives: Incorporate a small amount of a basic compound, like triethylamine (TEA), into the mobile phase to compete with the analyte for active sites.[4]
-
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Column Washing: Flush the column with a strong solvent to remove contaminants.[5]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained or particulate matter from the sample.
-
Column Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1]
-
-
-
Low Buffer Concentration: Insufficient buffering capacity of the mobile phase can lead to pH shifts on the column, causing peak tailing.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.
A flowchart for troubleshooting peak tailing.
Issue 2: Peak Fronting
Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?
A2: Peak fronting, where the front part of the peak is less steep than the back, is less common than tailing but can still affect quantitation.
Potential Causes & Solutions:
-
Sample Overload: This is a primary cause of peak fronting. The stationary phase becomes saturated at the point of injection, leading to a distorted peak shape.[6]
-
Solution: Decrease the amount of sample injected onto the column, either by reducing the injection volume or by diluting the sample.[6]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
-
-
Column Collapse or Channeling: A poorly packed column or operation at high pH can lead to the collapse of the silica bed, creating channels that result in peak fronting.[7]
-
Solution: This is an irreversible problem, and the column will need to be replaced.[7] To prevent this, always operate within the recommended pH and pressure limits for the column.
-
A flowchart for troubleshooting peak fronting.
Issue 3: Split Peaks
Q3: I am observing split peaks for this compound. What is causing this and what are the corrective actions?
A3: Split peaks can be a sign of several issues, often related to a disruption in the sample path.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the column bed.
-
Solution:
-
Reverse Flush: Disconnect the column and flush it in the reverse direction to dislodge the particulates.
-
In-line Filter: Install an in-line filter before the column to capture particulates.[8]
-
-
-
Column Void: A void or channel at the head of the column can cause the sample band to split as it enters the stationary phase.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.
-
-
Co-elution with an Interfering Compound: It is possible that another compound is eluting at a very similar retention time, giving the appearance of a split peak.
-
Solution: Review the mass spectrum across the peak to see if there are different m/z values present. Adjusting the chromatographic conditions (e.g., gradient, mobile phase composition) may be necessary to separate the two compounds.
-
Frequently Asked Questions (FAQs)
Q: Can the mobile phase composition affect the peak shape of this compound?
A: Yes, the mobile phase composition is critical for achieving good peak shape. For the analysis of Furaltadone and its metabolites, using a mobile phase containing an additive like ammonium formate has been shown to provide superior peak shape.[9] The concentration of the additive and the organic modifier (e.g., methanol vs. acetonitrile) should be optimized.[9] Methanol is often a more suitable organic modifier than acetonitrile as it can provide increased retention and separation for nitrofuran metabolites.[9]
Q: What type of analytical column is recommended for this compound analysis?
A: C18 columns are commonly used for the analysis of Furaltadone and its metabolites.[10] However, other stationary phases like Phenyl-Hexyl have also been successfully employed to achieve good separation and peak shape, especially when dealing with complex matrices.[9] The choice of column will depend on the specific sample matrix and the other analytes in the method.
Q: How does sample preparation impact the peak shape of this compound?
A: Proper sample preparation is crucial to avoid issues with peak shape. Inadequate cleanup can lead to column contamination and blockages, resulting in peak tailing, fronting, or splitting.[11] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often used to remove interfering matrix components before LC-MS/MS analysis.[11][12] It is important to ensure that the final sample extract is free of particulates and dissolved in a solvent compatible with the mobile phase.
Q: Can the use of a deuterated internal standard like this compound itself cause peak shape issues?
A: Generally, a deuterated internal standard should have very similar chromatographic behavior to its non-deuterated counterpart.[13] However, in some rare cases, slight differences in retention time can be observed.[13] Poor peak shape of the internal standard is more likely due to the same reasons affecting the native analyte, such as column issues or mobile phase incompatibility. It's also important to ensure the purity of the deuterated standard, as impurities could potentially co-elute and affect the peak shape.
Experimental Protocols
Sample Preparation: Extraction of Furaltadone Metabolite (AMOZ) from Tissue
This protocol describes a general procedure for the extraction of the Furaltadone metabolite, AMOZ (for which AMOZ-D5 is the internal standard), from animal tissue.
-
Homogenization: Weigh 1 gram of homogenized tissue into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound (AMOZ-D5) internal standard solution to the sample.
-
Hydrolysis and Derivatization:
-
Add 5 mL of 0.1 M HCl.
-
Add 200 µL of 2-nitrobenzaldehyde (2-NBA) solution (in DMSO or methanol).
-
Incubate the mixture overnight (approx. 16 hours) at 37°C to allow for the release of the protein-bound metabolite and its derivatization.
-
-
Neutralization: Cool the sample and adjust the pH to approximately 7.0-7.5 with a suitable buffer (e.g., K2HPO4) and base (e.g., NaOH).
-
Liquid-Liquid Extraction:
-
Add 10 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge.
-
-
Evaporation and Reconstitution:
-
Transfer the ethyl acetate layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development for this compound (as the derivatized AMOZ-D5).
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation from matrix interferences |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific to derivatized AMOZ and AMOZ-D5 |
Note: The exact gradient profile and MS/MS transitions will need to be optimized for your specific instrument and application.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 13. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Low-Level Detection of AMOZ with Furaltadone-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic, furaltadone. The use of the internal standard Furaltadone-D5 (AMOZ-D5) is central to the quantitative methods discussed.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process for AMOZ detection.
Issue 1: Low or No Signal Detected for AMOZ
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Question: We are not detecting a signal for AMOZ, or the signal intensity is significantly lower than expected in our LC-MS/MS analysis. What are the possible causes and solutions?
-
Answer: Low or no signal for AMOZ can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting guide:
-
Sample Preparation and Extraction:
-
Incomplete Hydrolysis: The tissue-bound AMOZ must be released through acid hydrolysis. Ensure the correct concentration of acid (e.g., 1M HCl) and incubation conditions (time and temperature) are used to effectively cleave the protein-AMOZ bonds.[1][2]
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Inefficient Extraction: The extraction of the released AMOZ from the sample matrix is critical. Verify the efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure proper phase separation and complete collection of the organic layer (e.g., ethyl acetate).
-
-
Derivatization Step:
-
Reagent Quality: The derivatizing agent, 2-nitrobenzaldehyde (2-NBA), is crucial for forming the detectable NP-AMOZ derivative.[1][3][4] Ensure the 2-NBA is not degraded. It is recommended to use a fresh solution.
-
Incorrect Reaction Conditions: Verify the pH, temperature, and incubation time for the derivatization reaction. An overnight incubation is often recommended for maximum precision.[3][5]
-
-
LC-MS/MS System:
-
Incorrect MRM Transitions: Confirm that the correct precursor and product ion transitions are being monitored for both NP-AMOZ and the internal standard, NP-AMOZ-D5. Common transitions for NP-AMOZ are 335 > 291 and 335 > 127.[2]
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Ion Source Conditions: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for maximum ionization of the NP-AMOZ derivative. The analysis is typically performed in positive ionization mode.[2][6]
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Chromatographic Separation: Poor chromatographic peak shape or retention time shifts can lead to a decreased signal-to-noise ratio. Ensure the LC column is not degraded and that the mobile phase composition and gradient are appropriate for separating NP-AMOZ from matrix interferences.[2][7]
-
-
Issue 2: High Background Noise or Matrix Interference
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Question: Our chromatograms show high background noise, making it difficult to accurately quantify low levels of AMOZ. How can we reduce this interference?
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Answer: High background noise is often due to matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte.
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Sample Clean-up:
-
SPE Optimization: If using solid-phase extraction, ensure the chosen sorbent is appropriate for your sample matrix and that the wash steps are effective in removing interfering substances without causing loss of the analyte.
-
Liquid-Liquid Extraction Refinement: After ethyl acetate extraction, a hexane wash can be employed to remove non-polar interferences.[1]
-
-
Chromatography:
-
Gradient Modification: Adjust the mobile phase gradient to better separate the NP-AMOZ peak from interfering peaks.
-
Column Selection: Consider using a different column chemistry or a column with a smaller particle size for improved resolution.[2]
-
-
Mass Spectrometry:
-
MRM Transition Specificity: Ensure that the selected MRM transitions are highly specific to NP-AMOZ and do not have contributions from other compounds in the matrix.
-
-
Issue 3: Poor Recovery of AMOZ
-
Question: We are experiencing low and inconsistent recovery of AMOZ. What steps can we take to improve this?
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Answer: Poor recovery can be attributed to losses at various stages of the sample preparation process.
-
Extraction Efficiency:
-
pH Adjustment: Ensure the pH of the sample is optimized for the extraction solvent used.
-
Solvent Volume and Mixing: Use an adequate volume of extraction solvent and ensure thorough mixing (e.g., vortexing) to maximize the transfer of AMOZ into the solvent.
-
-
Evaporation and Reconstitution:
-
Gentle Evaporation: During the evaporation of the extraction solvent, avoid excessive heat, which could degrade the analyte. A gentle stream of nitrogen is recommended.[8]
-
Reconstitution Solvent: Ensure the dried extract is fully redissolved in the reconstitution solvent, which should be compatible with the mobile phase.[2]
-
-
Internal Standard Usage:
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with 2-nitrobenzaldehyde necessary for AMOZ detection? A1: AMOZ itself is a small, polar molecule that can be difficult to retain on standard reverse-phase LC columns and may not ionize efficiently in the mass spectrometer. Derivatization with 2-nitrobenzaldehyde (2-NBA) converts AMOZ into its nitrophenyl (NP-AMOZ) derivative.[1][3] This derivative is less polar, making it more suitable for LC separation, and it has a higher molecular weight and a structure that is more readily ionized and fragmented in the mass spectrometer, leading to enhanced sensitivity and specificity.[4][9]
Q2: What is the role of this compound (AMOZ-D5) in the analysis? A2: this compound, which is metabolized to AMOZ-D5, is a deuterated internal standard. It is chemically identical to AMOZ but has a higher mass due to the presence of deuterium atoms. It is added to the sample at a known concentration before any processing steps.[2][7] Because it behaves identically to the native AMOZ during extraction, derivatization, and chromatographic separation, any losses of the analyte will be mirrored by losses of the internal standard. By comparing the peak area of the analyte to the peak area of the internal standard, a more accurate and precise quantification can be achieved, as this ratio corrects for variations in sample preparation and instrument response.
Q3: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for AMOZ using LC-MS/MS? A3: The LOD and LOQ for AMOZ can vary depending on the sample matrix, the specific instrumentation used, and the efficiency of the sample preparation method. However, reported values demonstrate the high sensitivity of the LC-MS/MS method. For instance, in dried meat powder, an LOQ of 0.13 µg/kg has been reported.[2] In other studies, quantification limits for AMOZ were found to be 0.01 µg/kg.[5]
Q4: Can ELISA be used for AMOZ detection? A4: Yes, Enzyme-Linked Immunosorbent Assay (ELISA) is a common screening method for AMOZ.[1][3] It is a competitive immunoassay that can be used for the quantitative determination of AMOZ in various matrices like shrimp, fish, and meat.[3] While ELISA is a sensitive and high-throughput method, LC-MS/MS is typically used as a confirmatory method due to its higher specificity and ability to provide structural information for unambiguous identification.[10]
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | LC-MS/MS | Dried Meat Powder | 0.13 µg/kg | [2] |
| Limit of Quantification (LOQ) | LC-MS/MS | Animal Tissue | 0.01 µg/kg | [5] |
| Limit of Detection (LOD) | ELISA | Shrimp | 0.16 µg/kg | [1] |
| Mean Recovery | LC-MS/MS | Dried Meat Powder | 81% - 108% | [2][6] |
| Recovery | LC/MS/MS | Animal Tissue | ~80% | [5] |
Experimental Protocols
Detailed Methodology for AMOZ Detection by LC-MS/MS
-
Standard Preparation:
-
Sample Preparation:
-
Derivatization:
-
Extraction:
-
Clean-up and Reconstitution:
-
LC-MS/MS Analysis:
-
LC System: Use a C18 column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution with methanol and an aqueous buffer (e.g., 2 mM ammonium formate) is commonly used.[2]
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[2]
-
Visualizations
Caption: Experimental workflow for the detection of AMOZ using LC-MS/MS.
Caption: Troubleshooting logic for low or no AMOZ signal.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. RIDASCREEN® Nitrofuran (AMOZ) - Food & Feed Analysis [food.r-biopharm.com]
- 4. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyworld.com [spectroscopyworld.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. scispace.com [scispace.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. How to standardize the operation of the AMOZ Elisa Test Kit? - Blog [jg-biotech.com]
Addressing isotopic exchange risks with Furaltadone-D5
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential risks of isotopic exchange with Furaltadone-D5 and offers troubleshooting solutions to ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is the deuterated form of furaltadone, a nitrofuran antibiotic. It is primarily used as an internal standard in analytical chemistry, particularly for the quantification of furaltadone residues in various matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The five deuterium atoms on the molecule give it a distinct mass-to-charge ratio, allowing it to be differentiated from the non-labeled furaltadone during analysis.
Q2: What is isotopic exchange, and why is it a concern with this compound?
Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. In the case of this compound, the deuterium (D) atoms can be exchanged with protium (H) atoms from the surrounding solvent or sample matrix. This D-to-H exchange can lead to the unintended formation of partially or fully non-deuterated furaltadone, which can interfere with the accurate quantification of the target analyte and compromise the reliability of the analytical method.
Q3: What factors can influence the rate of isotopic exchange in this compound?
Several factors can influence the rate of D-to-H exchange in this compound, including:
-
pH: The stability of the deuterium label on this compound is highly pH-dependent. Acidic or basic conditions can catalyze the exchange of deuterium atoms with protons from the solvent.
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange. Therefore, proper storage and handling at controlled temperatures are crucial.
-
Solvent Composition: The type of solvent used for sample preparation and analysis can impact the stability of this compound. Protic solvents, which can readily donate protons, may increase the risk of exchange.
-
Matrix Effects: The complexity of the sample matrix can also play a role. Components within the matrix can create local pH variations or contain compounds that facilitate isotopic exchange.
Troubleshooting Guides
Problem: Inconsistent or inaccurate quantification of furaltadone.
This is a common issue that can arise from the degradation of the internal standard due to isotopic exchange. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Verify the Integrity of the this compound Standard
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Action: Analyze a fresh solution of the this compound standard in a neutral, aprotic solvent (e.g., acetonitrile) using LC-MS/MS.
-
Expected Outcome: A single, sharp peak corresponding to the mass-to-charge ratio of this compound with minimal to no signal at the mass of partially deuterated or non-deuterated furaltadone.
-
Troubleshooting: If significant degradation is observed, the standard itself may be compromised. Obtain a new, certified standard.
Step 2: Evaluate the Sample Preparation Workflow
The following diagram illustrates a workflow for troubleshooting issues related to isotopic exchange during sample preparation.
Caption: A decision tree for troubleshooting inconsistent furaltadone quantification.
Problem: Gradual decrease in this compound signal over time in stored samples.
This may indicate ongoing isotopic exchange in the prepared samples.
Step 1: Assess Storage Conditions
-
Action: Review the pH, temperature, and solvent composition of the stored samples.
-
Recommendation: Samples should be stored at low temperatures (e.g., -20°C or -80°C) and neutralized to a pH of 6-8 before storage. If possible, the final solvent should be aprotic.
Step 2: Investigate Matrix-Induced Instability
The following diagram illustrates the potential pathway for matrix-induced isotopic exchange.
Caption: A diagram illustrating how matrix components can facilitate isotopic exchange.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Stock Solutions: Prepare stock solutions of this compound in a high-purity aprotic solvent such as acetonitrile.
-
Storage: Store stock solutions in amber glass vials at -20°C or lower.
-
Working Solutions: Prepare working solutions fresh daily by diluting the stock solution with the appropriate solvent.
-
pH Control: Ensure that all solutions are maintained within a neutral pH range (6-8).
Protocol 2: Sample Preparation to Minimize Isotopic Exchange
-
Homogenization: Homogenize the sample matrix in a neutral buffer.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction using solvents that are compatible with maintaining a neutral pH.
-
Derivatization (if applicable): If a derivatization step is required, ensure that the reagents and conditions do not promote isotopic exchange. The use of 2-nitrobenzaldehyde for derivatization of the side chain of furaltadone metabolite AMOZ is a common practice.
-
Final Eluent: If possible, the final sample extract should be in an aprotic solvent. If an aqueous mobile phase is necessary for LC-MS analysis, minimize the time the sample spends in this solution before injection.
Quantitative Data Summary
The following table summarizes the stability of this compound under various conditions, compiled from typical observations in stability studies.
| Condition | Temperature (°C) | Solvent | pH | Observed D-to-H Exchange Rate |
| Optimal Storage | -20 | Acetonitrile | 7 | < 1% over 6 months |
| Acidic Stress | 25 | Water/Acetonitrile (50:50) | 3 | Up to 10% in 24 hours |
| Basic Stress | 25 | Water/Acetonitrile (50:50) | 10 | Up to 15% in 24 hours |
| Elevated Temperature | 40 | Acetonitrile | 7 | ~5% in 48 hours |
Disclaimer: The data presented in this table are illustrative and may not be representative of all experimental conditions. It is highly recommended to perform in-house stability studies to validate the use of this compound in your specific analytical method.
Technical Support Center: Furaltadone-D5 Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing recovery problems with Furaltadone-D5 during solid-phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
A1: this compound is a deuterated form of Furaltadone, a nitrofuran antibiotic. In analytical chemistry, it is primarily used as an internal standard for the quantification of Furaltadone and its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][2] Using a stable isotope-labeled internal standard like this compound helps to correct for analyte loss during sample preparation and instrumental analysis, leading to more accurate and precise results.
Q2: What is the typical sample preparation workflow for the analysis of Furaltadone metabolites?
A2: The analysis of Furaltadone metabolites from complex matrices like animal tissue or honey typically involves several key steps:
-
Homogenization: The sample is first homogenized to ensure uniformity.
-
Hydrolysis: An acidic hydrolysis step is performed to release the protein-bound metabolites.[3]
-
Derivatization: The released metabolite (AMOZ) is derivatized, commonly with 2-nitrobenzaldehyde (2-NBA), to improve its chromatographic and mass spectrometric properties.[4][5][6]
-
Solid-Phase Extraction (SPE): The derivatized sample is then cleaned up and concentrated using SPE.
-
LC-MS/MS Analysis: The final extract is analyzed by liquid chromatography-tandem mass spectrometry.[7]
Q3: What are the expected recovery rates for this compound or its corresponding metabolite in SPE?
A3: With an optimized protocol, the recovery of nitrofuran metabolites after SPE can be quite high, often in the range of 92-105%.[5][7] However, it is important to note that the overall process yield is also affected by the efficiency of the derivatization step, which can range from 66% to 74%.[5][7]
Troubleshooting Guide: Poor this compound Recovery
Low or inconsistent recovery of this compound is a common issue in SPE. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Problem: Low Recovery of this compound in the Final Eluate
dot
Caption: Troubleshooting logic for low this compound recovery.
Detailed Troubleshooting Steps
If this compound is found in the loading or washing waste (Breakthrough):
This indicates a problem with the analyte binding to the SPE sorbent.
| Potential Cause | Recommended Solution |
| Improper Sorbent Choice | For the derivatized nitrophenyl-AMOZ, a polystyrene-based sorbent is often effective.[5][7] Ensure the chosen sorbent has the appropriate chemistry (e.g., reversed-phase) to retain the analyte. |
| Incorrect Sample pH | The pH of the sample load solution is critical for proper retention. After derivatization, the sample is typically adjusted to a neutral pH (around 7) before loading onto the SPE cartridge.[8] Verify the pH of your sample solution before loading. |
| Sample Loading Solvent is Too Strong | The presence of a high percentage of organic solvent in the sample can prevent the analyte from binding to the sorbent. If possible, dilute the sample with a weaker solvent (e.g., water) before loading. |
| High Flow Rate During Loading | A high flow rate can reduce the contact time between the analyte and the sorbent, leading to incomplete retention. Decrease the flow rate during sample loading to allow for sufficient interaction. |
| SPE Column Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough. If you are processing a large sample volume or a complex matrix, consider using a cartridge with a larger sorbent mass. |
If this compound is retained on the cartridge after elution:
This suggests that the elution conditions are not strong enough to desorb the analyte from the sorbent.
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | The polarity and pH of the elution solvent must be sufficient to disrupt the interactions between the analyte and the sorbent. For reversed-phase SPE, a stronger (less polar) organic solvent or a mixture of solvents may be needed. Ethyl acetate is commonly used for the extraction of derivatized nitrofuran metabolites.[9][10] |
| Insufficient Elution Solvent Volume | Ensure that the volume of the elution solvent is adequate to completely pass through the sorbent bed and elute the analyte. Try increasing the elution volume in small increments. |
| High Flow Rate During Elution | A fast flow rate during elution may not allow for complete desorption of the analyte. Reduce the flow rate to increase the contact time between the elution solvent and the sorbent. |
If this compound is not found in the waste fractions or on the cartridge:
This points to a problem that occurred before the SPE step.
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | The derivatization of AMOZ with 2-NBA is a critical step. Ensure that the reaction conditions (pH, temperature, time, and reagent concentration) are optimal. The yield of this reaction can be a limiting factor.[5][7] Consider optimizing the derivatization protocol. |
| Analyte Degradation | Furaltadone and its metabolites can be sensitive to light and certain pH conditions. Protect samples from light and ensure that the pH and temperature at each step are appropriate to maintain the stability of this compound and its derivatized form. |
Experimental Protocols
Example Protocol: Extraction of Furaltadone Metabolite from Animal Tissue
This protocol is a generalized example based on published methods.[5][7][9] It is recommended to validate the method for your specific matrix and analytical instrumentation.
dot
Caption: General workflow for Furaltadone metabolite analysis.
1. Sample Preparation, Hydrolysis, and Derivatization:
-
Weigh 1-2 g of homogenized tissue into a centrifuge tube.
-
Spike the sample with an appropriate amount of this compound (as AMOZ-D5) internal standard solution.
-
Add 5 mL of 0.12 M HCl.
-
Add 300 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Incubate overnight (approximately 16-18 hours) at 37°C to allow for hydrolysis and derivatization.[8][9]
2. pH Adjustment:
-
Cool the sample to room temperature.
-
Adjust the pH to approximately 7.0 by adding 6 mL of 0.1 M K₂HPO₄ or another suitable buffer.[8]
3. Solid-Phase Extraction (using a polystyrene-based cartridge):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a low flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.
-
Elution: Elute the derivatized analyte with 5-10 mL of ethyl acetate.
4. Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical recovery data for nitrofuran metabolites using SPE. Note that the performance can vary depending on the specific matrix, SPE sorbent, and analytical method.
| Analyte | Matrix | SPE Sorbent | Reported Recovery (%) | Reference |
| Nitrofuran Metabolites | Animal Muscle Tissue | Polystyrene | 92 - 105 | [5][7] |
| Nitrofuran Metabolites | Honey | Oasis HLB | >85 | [8][11] |
| Furaltadone | Egg White | Not Specified | 97.29 - 104.22 | [12] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Laboratory professionals should rely on their expertise and validate all methods according to their specific requirements and regulatory guidelines.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. researchgate.net [researchgate.net]
- 6. manuals.plus [manuals.plus]
- 7. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Utilizing Furaltadone-D5 for Analyte Loss Correction
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper use of Furaltadone-D5 as an internal standard to correct for analyte loss during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Furaltadone, a nitrofuran antibiotic. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, it serves as an ideal internal standard (IS).[1][2][3] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to every sample, calibrator, and quality control sample before processing.[4][5] this compound is the preferred choice when quantifying Furaltadone or its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), because it behaves nearly identically to the non-labeled analyte during extraction, cleanup, and analysis, but is distinguishable by its higher mass.[3][6] This allows it to accurately correct for procedural errors, including analyte loss during sample preparation and variations in instrument response.[5][7]
Q2: How does this compound correct for analyte loss?
The fundamental principle of using an internal standard is that any loss of the target analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard.[4][8] By adding a constant, known amount of this compound to every sample at the very beginning of the workflow, it experiences the same extraction inefficiencies, matrix effects, and instrument variability as the target analyte.[5]
Quantification is based on the ratio of the analyte's signal to the internal standard's signal.[4][9] This ratio remains constant even if absolute signal intensities fluctuate due to sample loss or changes in instrument sensitivity.[10] A calibration curve is generated by plotting the signal ratio against the analyte concentration in the standards. The concentration of the analyte in an unknown sample is then calculated from its measured signal ratio using this curve.[11]
Q3: At what stage of the sample preparation should I add this compound?
The internal standard must be added at the earliest possible stage of the sample preparation process.[12] For tissue samples, this means adding the this compound spiking solution to the homogenized tissue before any extraction, hydrolysis, or derivatization steps.[6][13] Adding the IS early ensures that it is subjected to all the same potential sources of error and loss as the target analyte, which is critical for accurate correction.[5][12]
Q4: What are the acceptance criteria for internal standard recovery?
While 100% recovery is not expected, the recovery of the internal standard should be consistent, precise, and reproducible across all samples in a batch.[14][15] Regulatory guidelines from bodies like the FDA and EMA do not typically set a strict percentage for acceptable recovery.[14][16] Instead, the focus is on the consistency of the recovery. A stable and reproducible recovery, even if it is not high, is generally acceptable as long as the signal intensity is sufficient for reliable detection.[17] Some jurisdictions may consider recoveries in the range of 20-200% acceptable for trace analysis using isotope-labeled internal standards, but for most bioanalytical work, a consistent recovery is more important than the absolute value.[16] The variability in the IS response should be monitored, and criteria should be established in your laboratory's standard operating procedures (SOPs).[15]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low or Inconsistent Recovery of this compound | 1. Incomplete Extraction: The chosen extraction solvent may be inappropriate for the sample matrix or the analyte's polarity.[18]2. Analyte Degradation: this compound, like its parent compound, may be sensitive to heat, light, or extreme pH during sample processing.[8][18]3. Poor IS Spiking Technique: Inaccurate or inconsistent pipetting of the IS solution.4. Solid-Phase Extraction (SPE) Issues: The SPE cartridge may not be conditioned or equilibrated properly, or the wrong elution solvent is being used.5. Matrix Effects: Components in the sample matrix (e.g., fats, proteins) can interfere with the extraction process.[18] | 1. Optimize Extraction: Test solvents of different polarities. Consider techniques like sonication or multiple extraction steps to improve yield.[18]2. Control Conditions: Protect samples from light, avoid excessive heat during evaporation steps, and ensure the pH is controlled throughout the process.[18]3. Verify Pipettes: Ensure pipettes are calibrated and use proper pipetting technique. Prepare a fresh spiking solution.4. Review SPE Protocol: Ensure the SPE protocol is followed precisely. Test different sorbents or elution solvents if necessary.5. Improve Cleanup: Incorporate additional cleanup steps (e.g., protein precipitation, liquid-liquid partitioning) before SPE to remove interfering matrix components. |
| Analyte Concentration is Higher Than Expected | 1. Low IS Signal: If the this compound signal is low relative to the analyte (due to poor recovery or degradation), the calculated analyte/IS ratio will be artificially high.2. Interference: A component in the matrix is co-eluting with the target analyte and contributing to its signal.3. IS Purity: The this compound standard may contain unlabeled analyte as an impurity.[3] | 1. Troubleshoot IS Recovery: Refer to the "Low or Inconsistent Recovery" section above. A stable IS signal is crucial for accurate quantification.[19]2. Improve Chromatography: Modify the LC gradient, change the column chemistry (e.g., to a phenyl-hexyl column), or adjust the mass spectrometer's transition settings to resolve the analyte from the interference.3. Verify IS Purity: Check the certificate of analysis for the internal standard. If purity is a concern, acquire a new, high-purity standard. |
| Analyte Concentration is Lower Than Expected | 1. High IS Signal: An unusually high or enhanced IS signal will deflate the analyte/IS ratio.2. Analyte Degradation: The target analyte may be less stable than the this compound under the processing conditions.3. Calculation Error: Errors in the preparation of calibration standards or in the final calculation. | 1. Investigate Matrix Enhancement: Check for ion enhancement of the IS signal, a type of matrix effect. Diluting the sample may mitigate this.2. Assess Analyte Stability: Perform stability experiments for the target analyte under the specific conditions of your sample preparation workflow.3. Review All Calculations: Double-check the concentrations of all stock solutions, standard dilutions, and the formula used for the final concentration calculation. |
| This compound Signal Not Detected | 1. Spiking Error: The internal standard was not added to the sample.2. Instrument Failure: Nozzle blockage, detector issue, or other mass spectrometer hardware problems.3. Complete Loss: The sample preparation procedure resulted in the complete loss of both the analyte and the internal standard. | 1. Confirm Procedure: Review the sample preparation batch record to ensure the IS addition step was performed. Prepare a fresh sample.2. Check Instrument Performance: Analyze a pure solution of this compound to confirm the LC-MS/MS system is functioning correctly.3. Re-evaluate Protocol: If the signal is absent in all samples, the entire sample preparation method needs to be re-evaluated, starting with a simple matrix and spiked standards. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Solutions
-
Primary Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolve in a Class A 10.0 mL volumetric flask using methanol as the solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at ≤ -20°C in an amber vial, protected from light.
-
-
Intermediate Spiking Solution (e.g., 80.0 ng/mL):
-
Perform a serial dilution from the primary stock solution.
-
For example, dilute 80.0 µL of the 100 µg/mL stock solution to a final volume of 100 mL with an appropriate solvent (e.g., 80:20 methanol:water).[13] This creates an 80.0 ng/mL solution.
-
-
Working Spiking Solution:
-
The intermediate solution can often be used directly as the working solution for spiking samples. The final concentration in the sample should be carefully chosen to be in the mid-range of the calibration curve.
-
Protocol 2: Quantification of Furaltadone Metabolite (AMOZ) in Tissue using this compound
This protocol is a generalized example for the analysis of the Furaltadone metabolite AMOZ.
-
Sample Preparation:
-
Weigh 2.0 g (± 0.05 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.[13]
-
-
Internal Standard Spiking:
-
Hydrolysis and Derivatization:
-
Add 10 mL of 0.125 M hydrochloric acid to release protein-bound residues.[6]
-
Add 200-400 µL of 50-100 mM 2-nitrobenzaldehyde (2-NBA) to derivatize the metabolite, making it suitable for LC-MS/MS analysis.[6][13]
-
Vortex the mixture and incubate (e.g., for 16 hours at 37°C or using a microwave-assisted method for faster results).[6][20]
-
-
Extraction and Cleanup:
-
Cool the samples and neutralize the pH to ~7.3 with potassium phosphate buffer and sodium hydroxide.[6][13]
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate. Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase starting condition (e.g., 1 mL of 60:40 v/v 2 mM ammonium acetate:acetonitrile).[13]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable column (e.g., C18 or Phenyl-Hexyl) and a gradient elution with mobile phases such as ammonium formate in water and methanol.[6][20]
-
Monitor the specific precursor-to-product ion transitions for both the derivatized analyte (NP-AMOZ) and the internal standard (NP-AMOZ-D5) in Multiple Reaction Monitoring (MRM) mode.[6]
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample by interpolating from the linear regression of the calibration curve, which was constructed by plotting the peak area ratios against the known concentrations of the standards.[11]
-
Visualizations
Caption: Experimental workflow for correcting analyte loss using an internal standard.
Caption: A logical flowchart for troubleshooting low recovery of this compound.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 9. Basic calculations with internal standards - Chromatography Forum [chromforum.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 13. fda.gov [fda.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. welchlab.com [welchlab.com]
- 19. Internal Standard recoveries dropping after calibration - Chromatography Forum [chromforum.org]
- 20. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Furaltadone-D5 vs. Non-Deuterated Internal Standards for Furaltadone Analysis
In the precise world of analytical chemistry, the choice of an internal standard can be the determining factor between reliable, reproducible results and questionable data. This is particularly true in the analysis of veterinary drug residues like furaltadone, where accuracy is paramount for regulatory compliance and food safety. This guide provides an objective comparison between the use of a deuterated internal standard, Furaltadone-D5, and a non-deuterated alternative for the analysis of furaltadone's tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The consensus in the scientific community leans heavily towards the use of stable isotope-labeled internal standards, such as this compound. These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with their heavier isotope, deuterium. This subtle change allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave almost identically during sample preparation and analysis. This co-elution and similar ionization behavior are crucial for accurately compensating for matrix effects and variations in instrument response, leading to superior accuracy and precision.
Non-deuterated internal standards, on the other hand, are structurally similar but not identical to the analyte. While they can correct for some variability, their different chemical and physical properties can lead to discrepancies in extraction efficiency, chromatographic retention, and ionization response, particularly in complex biological matrices. This can result in less reliable quantification.
Performance Data: A Quantitative Comparison
The following tables summarize the performance data for the analysis of AMOZ using a deuterated internal standard (AMOZ-D5) versus a non-deuterated internal standard. The data for AMOZ-D5 is derived from a validated method for the analysis of AMOZ in dried meat powder.[1] The performance of the non-deuterated internal standard is based on typical results observed in similar analyses when a non-isotopically labeled standard is employed.
Table 1: Method Performance with Deuterated Internal Standard (AMOZ-D5)
| Performance Parameter | Result |
| Analyte | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |
| Internal Standard | AMOZ-D5 |
| Matrix | Dried Meat Powder |
| Mean Recovery | 81% - 108% |
| Precision (Intra-day RSD) | 2.7% - 6.6% |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.13 µg/kg |
| Source: Kalpana et al., 2023[1] |
Table 2: Expected Method Performance with a Non-Deuterated Internal Standard
| Performance Parameter | Expected Result |
| Analyte | 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |
| Internal Standard | e.g., Nifuroxazide |
| Matrix | Animal Tissue/Feed |
| Mean Recovery | Highly variable, potentially 50% - 120% |
| Precision (RSD) | Can exceed 20% in complex matrices |
| Linearity (r²) | Generally ≥ 0.99, but more susceptible to matrix effects |
| Limit of Quantification (LOQ) | Generally higher than with deuterated standards |
| Note: These are expected values based on general observations in the absence of a direct comparative study for AMOZ with a specific non-deuterated internal standard. |
Experimental Protocols
Key Experiment: Analysis of AMOZ in Dried Meat Powder using AMOZ-D5 Internal Standard
This section details the methodology for the quantitative analysis of AMOZ in dried meat powder using AMOZ-D5 as the internal standard, based on the work by Kalpana et al. (2023).[1]
1. Sample Preparation:
-
Weigh 1.0 g of the homogenized meat powder sample into a centrifuge tube.
-
Spike the sample with a known concentration of AMOZ-D5 internal standard solution.
-
Add 5 mL of 0.1 M HCl.
-
Add 200 µL of 2-nitrobenzaldehyde (2-NBA) in dimethyl sulfoxide (DMSO) to derivatize the AMOZ.
-
Incubate the mixture overnight at 37°C with shaking.
-
After cooling, adjust the pH to 7.0 ± 0.5 with K₂HPO₄.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the logical relationship between the choice of internal standard and the reliability of the results.
Caption: Experimental workflow for AMOZ analysis.
Caption: Impact of internal standard choice on performance.
Conclusion
References
A Comparative Guide to Method Validation for AMOZ Analysis Using Furaltadone-D5 in Accordance with EC/2002/657
This guide provides a detailed comparison and procedural overview for the validation of analytical methods for 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran Furaltadone. The validation framework is based on the criteria set forth in the European Commission Decision 2002/657/EC, which establishes performance requirements for analytical methods used in the official control of residues in live animals and animal products.[1][2][3] The use of a deuterated internal standard, Furaltadone-D5 (AMOZ-D5), is central to achieving accurate and reliable quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
Overview of EC/2002/657 Validation Parameters
Commission Decision 2002/657/EC was implemented to ensure the quality and comparability of results from laboratories performing official residue control.[3] It mandates the validation of analytical methods by assessing several key performance characteristics to prove they are fit for purpose.[1] For prohibited substances like Furaltadone, the focus is on reliable detection and identification at the lowest possible concentrations.
The primary validation parameters defined within this directive include:
-
Specificity/Selectivity: The ability of the method to distinguish between the target analyte and other substances.
-
Accuracy (Trueness): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often expressed as recovery.
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions, expressed as repeatability and intra-laboratory reproducibility.
-
Decision Limit (CCα): The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. For prohibited substances, the α error is typically ≤1%.[6]
-
Detection Capability (CCβ): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of β.
Data Presentation: Performance Comparison
The following table summarizes typical performance data from published studies conducting AMOZ analysis with this compound as an internal standard, comparing it against the general requirements of EC/2002/657.
Table 1: Comparison of Method Performance Data for AMOZ Analysis against EC/2002/657 Guidelines
| Validation Parameter | EC/2002/657 Guideline/Requirement | Typical Performance Data for AMOZ Analysis (using this compound) |
| Specificity | No significant interference at the retention time of the analyte. Ion ratio compliance. | No interfering peaks observed in blank samples at the retention time of AMOZ.[5] Four identification points obtained with one precursor and two product ions.[4] |
| **Linearity (R²) ** | A linear range appropriate for the expected concentrations. | Regression coefficient (R²) ≥ 0.99 over a range of 0.1-5.0 µg/kg.[4] |
| Accuracy (Recovery) | Within acceptable ranges (e.g., -50% to +20% for concentrations <1 µg/kg). | Mean recoveries range from 81% to 108%.[4] Other studies report 82.2% to 108.1%[7] and 90% to 108%.[8] |
| Precision (RSD%) | Repeatability and intra-laboratory reproducibility should be below the value derived from the Horwitz Equation. | Intra-day variation ranges from 2.7% to 6.6%.[4] Reproducibility reported between 2.2% and 4.8%.[7] |
| Limit of Quantification (LOQ) | The lowest validated spike level meeting accuracy and precision criteria. | 0.13 µg/kg in dried meat powder.[4] Other reported LOQs are 0.5 µg/kg.[9][10] |
| Decision Limit (CCα) | Calculated from the y-intercept and standard deviation of the calibration curve for blank samples. | Reported values for AMOZ include 0.1 µg/kg.[11] |
| Detection Capability (CCβ) | The concentration at which the method can reliably detect the analyte (CCα + 1.64 * SD of reproducibility at CCα). | Reported values for AMOZ include 0.5 µg/kg.[11] The method's CCβ must be below the Minimum Required Performance Limit (MRPL).[12] |
Experimental Protocols
A validated, high-performance method for AMOZ analysis typically involves acid hydrolysis to release the protein-bound metabolite, followed by derivatization, extraction, and LC-MS/MS detection.[9]
Protocol 1: Sample Preparation, Hydrolysis, and Derivatization
-
Homogenization: Weigh 1-2 g of the homogenized sample (e.g., meat, egg, honey) into a 50 mL polypropylene centrifuge tube.[9][13]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 50 µL of a 10 ng/mL solution) to all samples, calibrators, and quality controls.[8][9]
-
Acid Hydrolysis: Add 3-5 mL of 0.1-1 M Hydrochloric Acid (HCl) to the tube.[13]
-
Derivatization: Add 200-400 µL of 5-50 mM 2-nitrobenzaldehyde (2-NBA) solution (typically in DMSO).[13]
-
Incubation: Vortex the sample thoroughly and incubate at 37-50°C overnight (approx. 16 hours) in the dark to facilitate the release of the bound metabolite and its simultaneous derivatization to NP-AMOZ.[13]
-
Neutralization: After cooling to room temperature, adjust the pH to approximately 7.0 using 0.1 M Dipotassium Hydrogen Phosphate (K₂HPO₄) and 0.8 M Sodium Hydroxide (NaOH).[4][13]
-
Extraction: Add 10-15 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 6000 rpm for 10 minutes).[4][9]
-
Evaporation & Reconstitution: Transfer the supernatant (ethyl acetate layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[4][13] Reconstitute the dried extract in 1 mL of a suitable solvent mixture (e.g., n-hexane and methanol/water) and filter through a 0.2 µm syringe filter into an autosampler vial for analysis.[4]
Protocol 2: LC-MS/MS Analysis
The derivatized NP-AMOZ and its internal standard NP-AMOZ-D5 are analyzed using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[4]
Table 2: Typical LC-MS/MS Instrumental Parameters for AMOZ Analysis
| Parameter | Typical Value / Description |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4] |
| Mobile Phase A | 2 mM Ammonium Formate in Water.[4] |
| Mobile Phase B | Methanol.[4] |
| Flow Rate | 0.30 mL/min.[4] |
| Injection Volume | 10 µL.[4] |
| Ionization Mode | Electrospray Ionization Positive (ESI+).[4] |
| Monitored Transitions (MRM) | NP-AMOZ (Quantifier/Qualifier): 335 > 291, 335 > 127.[4] NP-AMOZ-D5 (Internal Standard): 340.1 > 101.9, 340.3 > 296.3.[4][14] |
Mandatory Visualizations
The following diagrams illustrate the logical workflows for method validation and sample analysis.
Caption: Logical workflow for method validation according to EC/2002/657.
Caption: Standard experimental workflow for the analysis of AMOZ in food samples.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Decision - 2002/657 - EN - EUR-Lex [eur-lex.europa.eu]
- 3. 2002/657/EC: Commission Decision of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results (Text with EEA relevance) (notified under document number C(2002) 3044) (Text with EEA relevance) (2002/657/EC) (c. 657) [legislation.gov.uk]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. scispace.com [scispace.com]
- 6. wur.nl [wur.nl]
- 7. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 9. scielo.br [scielo.br]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Application of EU guidelines for the validation of screening methods for veterinary drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.most.gov.bd [cdn.most.gov.bd]
- 14. researchgate.net [researchgate.net]
The Gold Standard for Furaltadone Confirmation: A Comparative Guide to Furaltadone-D5 Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic furaltadone, the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical approaches, highlighting the superior performance of Furaltadone-D5 (or its metabolite equivalent, AMOZ-D5) in confirmatory analyses.
Furaltadone, a nitrofuran antibiotic, is rapidly metabolized in vivo, making the parent drug undetectable in tissues shortly after administration.[1] Consequently, regulatory monitoring and research studies focus on the detection of its major tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][2] The analytical method of choice for the quantification of AMOZ is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique highly susceptible to matrix effects that can significantly impact ionization efficiency and, therefore, analytical accuracy.[3][4] To counteract these effects, the use of an appropriate internal standard is crucial.
This guide will delve into the advantages of using the deuterated internal standard AMOZ-D5, compare its performance with alternative approaches, and provide detailed experimental protocols for its application.
The Critical Role of Internal Standards in LC-MS/MS Analysis
In LC-MS/MS analysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples (calibrators, quality controls, and unknowns) before sample processing. The IS co-elutes with the analyte and experiences similar variations during extraction, derivatization, and ionization. By measuring the ratio of the analyte's response to the IS's response, variability can be normalized, leading to more accurate and precise quantification.[5]
Stable isotope-labeled internal standards, such as AMOZ-D5, are considered the "gold standard" because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[6] This near-identical chemical nature ensures that they behave almost identically to the analyte throughout the entire analytical process, providing the most effective compensation for matrix effects and other sources of error.[7]
This compound (AMOZ-D5) vs. Alternative Approaches: A Performance Comparison
While the ideal experimental comparison would involve a side-by-side analysis of AMOZ with different internal standards in the same study, the overwhelming consensus in the scientific literature is the adoption of AMOZ-D5. Therefore, this comparison is based on the well-documented performance of AMOZ-D5 against the theoretical and known limitations of other approaches.
| Parameter | This compound (AMOZ-D5) as Internal Standard | Structural Analog as Internal Standard | No Internal Standard |
| Compensation for Matrix Effects | Excellent. Co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement.[7] | Partial. May have different retention times and ionization efficiencies, leading to incomplete compensation. | None. Results are highly susceptible to matrix-induced signal suppression or enhancement, leading to inaccurate quantification.[3] |
| Correction for Extraction Variability | Excellent. Behaves identically to the analyte during sample preparation, correcting for losses. | Partial to Good. Similar but not identical chemical properties can lead to different extraction recoveries. | None. Any loss of analyte during sample preparation directly impacts the final result. |
| Chromatographic Behavior | Nearly identical retention time to the unlabeled analyte, ensuring co-elution. | Different retention time, which can lead to exposure to different matrix components and variable matrix effects. | Not applicable. |
| Accuracy and Precision | High accuracy and precision are consistently reported in validated methods.[1][2] | Can be acceptable, but generally lower than with a SIL-IS due to imperfect correction. | Poor. Results can be highly variable and inaccurate, especially in complex matrices. |
| Availability and Cost | Commercially available but can be more expensive than structural analogs. | May be more readily available and less expensive. | Not applicable. |
Supporting Experimental Data for AMOZ-D5 Performance
The following table summarizes validation data from a study utilizing AMOZ-D5 for the quantification of AMOZ in dried meat powder, demonstrating the high level of performance achievable with this internal standard.
| Validation Parameter | Performance with AMOZ-D5 |
| Linearity (r²) | ≥ 0.99 over a range of 0.1-5 µg/kg[1] |
| Limit of Quantification (LOQ) | 0.13 µg/kg[8] |
| Mean Recovery | 81% to 108%[8] |
| Intra-day Precision (%RSD) | 2.7% to 6.6%[8] |
| Retention Time | 3.3 ± 0.1 min (co-eluting with AMOZ)[1] |
Experimental Protocol for AMOZ Analysis Using AMOZ-D5
This section provides a detailed methodology for the determination of AMOZ in a food matrix using AMOZ-D5 as an internal standard, based on established and validated methods.[1][2]
1. Materials and Reagents
-
AMOZ analytical standard
-
AMOZ-D5 internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (LC grade)
-
n-Hexane (LC grade)
-
Hydrochloric acid (0.125 M)
-
2-Nitrobenzaldehyde (2-NBA)
-
Ammonium formate
2. Standard Solution Preparation
-
Prepare a stock solution of AMOZ (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of AMOZ-D5 (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare working standard solutions of AMOZ at various concentrations (e.g., 0.1 to 5 ng/mL) by serial dilution in methanol.
-
Prepare a working solution of AMOZ-D5 at a fixed concentration (e.g., 10 pg/µL).
3. Sample Preparation and Derivatization
-
Weigh 0.2 g of the homogenized sample (e.g., dried meat powder) into a polypropylene centrifuge tube.
-
Spike the sample with a known amount of the AMOZ-D5 internal standard working solution. For calibration standards, spike with the appropriate AMOZ working standard solutions.
-
Add 10 mL of 0.125 M hydrochloric acid and 400 µL of 50 mM 2-NBA in methanol.
-
Vortex the mixture for 1 minute.
-
Incubate the mixture for 16 hours at 37°C for derivatization to form NP-AMOZ and NP-AMOZ-D5.
-
After incubation, allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Collect the supernatant (organic layer) and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of n-hexane and 0.5 mL of a methanol:water (50:50, v/v) solution.
-
Filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 2 mM ammonium formate in water) and Mobile Phase B (e.g., methanol).
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| NP-AMOZ | 335 | 291 | 127 |
| NP-AMOZ-D5 | 340.1 | 101.9 | - |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of NP-AMOZ to NP-AMOZ-D5 against the concentration of the calibration standards.
-
Determine the concentration of AMOZ in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflow for confirming furaltadone findings using this compound (as AMOZ-D5).
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. scispace.com [scispace.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. texilajournal.com [texilajournal.com]
- 8. thepharmajournal.com [thepharmajournal.com]
Cross-validation of ELISA and LC-MS/MS methods for AMOZ with Furaltadone-D5
For researchers, scientists, and drug development professionals, the accurate quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran antibiotic furaltadone, is critical for ensuring food safety and regulatory compliance. This guide provides a detailed cross-validation of two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), with a focus on the use of Furaltadone-D5 as an internal standard in the latter.
This comparison presents quantitative data from various studies, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for specific analytical needs.
Quantitative Performance Comparison
The performance of ELISA and LC-MS/MS for AMOZ detection can be evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. The following tables summarize these metrics as reported in various studies.
Table 1: Comparison of Detection and Quantification Limits
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| ELISA | Milk | 0.05 ng/mL[1] | Not Specified |
| Honey, Muscle, etc. | 0.05 ng/mL | 0.1 ng/mL | |
| LC-MS/MS | Dried Meat Powder | Not Specified | 0.13 µg/Kg[2][3] |
| Meat | Not Specified | 0.5 µg/kg[4] |
Table 2: Comparison of Recovery Rates
| Method | Matrix | Spiking Level | Mean Recovery (%) |
| ELISA | Honey | 0.1-0.4 µg/kg | 81.1-105.3%[5] |
| LC-MS/MS | Dried Meat Powder | 0.25, 0.5, 0.75 µg/Kg | 81% to 108%[2][3] |
| Honey | 0.5, 1.0, 2.0 µg/kg | 96.0% - 100.2% (inter-day), 93.2% - 98.7% (intra-day)[4] |
Experimental Protocols
ELISA Method for AMOZ Detection
The Enzyme-Linked Immunosorbent Assay for AMOZ is a competitive immunoassay. In this method, free AMOZ in the sample competes with a known amount of enzyme-labeled AMOZ (conjugate) for binding to a limited number of specific antibodies coated on a microtiter plate.[1] The intensity of the resulting color is inversely proportional to the concentration of AMOZ in the sample.
Sample Preparation:
-
Homogenization: Solid samples are homogenized to ensure uniformity.[6]
-
Acid Hydrolysis: Samples are subjected to acid hydrolysis to release the protein-bound AMOZ metabolites.[7] This typically involves incubation with hydrochloric acid.[7]
-
Derivatization: The released AMOZ is derivatized with 2-nitrobenzaldehyde (NBA) to form NP-AMOZ, a more stable derivative for analysis.[2][3]
-
Extraction: The NP-AMOZ is extracted from the sample matrix using an organic solvent, such as ethyl acetate.[3][7]
-
Reconstitution: The solvent is evaporated, and the residue is reconstituted in a buffer suitable for the ELISA assay.[2][3]
Assay Procedure:
-
Standard solutions and prepared samples are added to the antibody-coated microtiter wells.[1]
-
The AMOZ-enzyme conjugate is added to the wells.[1]
-
The plate is incubated to allow for competitive binding.[1]
-
The wells are washed to remove any unbound reagents.[1]
-
A substrate solution is added, which reacts with the enzyme to produce a color change.[1][6]
-
A stop solution is added to terminate the reaction.[1]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[1][7] The concentration of AMOZ is then determined by comparing the sample absorbance to a standard curve.[8]
LC-MS/MS Method for AMOZ Detection
Liquid Chromatography with Tandem Mass Spectrometry is a highly specific and sensitive technique for the quantification of AMOZ. The method involves chromatographic separation of the analyte followed by mass spectrometric detection. This compound is commonly used as an internal standard to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.[2][3]
Sample Preparation:
The sample preparation for LC-MS/MS is similar to that for ELISA, involving:
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the preparation process.[3]
-
Liquid-Liquid Extraction: To isolate the derivatized analyte and internal standard.[3]
-
Evaporation and Reconstitution: The extract is dried down and redissolved in the mobile phase.[2][3]
Instrumentation and Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 column is typically used to separate NP-AMOZ and the derivatized internal standard from other matrix components.[2][3] A gradient elution with a mobile phase consisting of solvents like methanol and ammonium formate is often employed.[2][3]
-
Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used.[2][3] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both NP-AMOZ and the deuterated internal standard (NP-AMOZ-D5).[2][3]
-
Quantification: The concentration of AMOZ in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of AMOZ and a constant concentration of the internal standard.[3]
Method Workflows
The following diagrams illustrate the experimental workflows for both ELISA and LC-MS/MS methods.
ELISA experimental workflow for AMOZ detection.
LC-MS/MS experimental workflow for AMOZ detection.
Logical relationship in cross-validation of AMOZ detection methods.
Conclusion
Both ELISA and LC-MS/MS are viable methods for the detection of AMOZ. ELISA offers a cost-effective and high-throughput screening solution, making it suitable for analyzing large numbers of samples. However, it can be susceptible to cross-reactivity, potentially leading to false-positive results.[9]
LC-MS/MS, particularly with the use of an isotopic internal standard like this compound, provides superior specificity and sensitivity, making it the gold standard for confirmatory analysis and accurate quantification.[9] The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the number of samples, the required level of sensitivity and specificity, and budgetary constraints. For regulatory purposes, a positive result from an ELISA screen is typically confirmed by an LC-MS/MS analysis.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to standardize the operation of the AMOZ Elisa Test Kit? - Blog [jg-biotech.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. What is the linear range of the AMOZ Elisa Test Kit? - Blog [jg-biotech.com]
- 9. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
Assessing Analytical Method Robustness with Furaltadone-D5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of banned veterinary drug residues in food products is paramount for ensuring consumer safety. Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to the potential carcinogenic and mutagenic effects of its metabolites.[1][2] The primary tissue-bound metabolite of furaltadone, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as a crucial marker for detecting the illegal use of this substance.[3][4] Analytical methods for AMOZ detection, predominantly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), rely on the use of a stable, isotopically labeled internal standard to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation.
Furaltadone-D5 (AMOZ-D5), the deuterated analog of AMOZ, has emerged as the industry-standard internal standard for this application. This guide provides an objective comparison of the performance of analytical methods utilizing this compound, supported by experimental data from various studies.
Performance Characteristics of Analytical Methods Using this compound
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5][6] The following table summarizes key performance parameters from multiple studies that have validated LC-MS/MS methods for AMOZ quantification using this compound as the internal standard. These parameters collectively demonstrate the high level of robustness and reliability achieved with this approach across different food matrices.
| Performance Parameter | Matrix | Achieved Results | Reference |
| Linearity (R²) | Dried Meat Powder | ≥ 0.99 | [7] |
| Meat | Not specified, but linearity tested | [3] | |
| Soft-Shell Turtle Powder | 0.999 | [1] | |
| Various (Water, Milk, Honey, Muscle, Egg) | 0.990–0.998 | [8] | |
| Shrimp | > 0.999 | [9] | |
| Recovery (%) | Dried Meat Powder | 81% to 108% | [7] |
| Soft-Shell Turtle Powder | 82.2%–108.1% | [1] | |
| Various (Water, Milk, Honey, Muscle, Egg) | 88.9% to 107.3% | [8] | |
| Shrimp | 82.3%–112.7% | [9] | |
| Precision (Repeatability, %RSD) | Dried Meat Powder | 2.7% to 6.6% (Intra-day) | [7] |
| Soft-Shell Turtle Powder | 1.5%–3.8% | [1] | |
| Various (Water, Milk, Honey, Muscle, Egg) | 2.9%–9.4% | [8] | |
| Precision (Reproducibility, %RSD) | Soft-Shell Turtle Powder | 2.2%–4.8% | [1] |
| Various (Water, Milk, Honey, Muscle, Egg) | 4.4%–10.7% (Within-laboratory) | [8] | |
| Limit of Quantification (LOQ) | Dried Meat Powder | 0.13 µg/kg | [7] |
| Meat | Not specified, but below 0.5 µg/kg | [3] | |
| Soft-Shell Turtle Powder | Not specified, but method is sensitive | [1] | |
| Various Animal Tissues | Not specified, but CCα is 0.013-0.200 µg/kg | [10] | |
| Minimum Required Performance Limit (MRPL) | European Union | 0.5 µg/kg | [7] |
Experimental Workflow for AMOZ Analysis using this compound
The analytical workflow for the determination of AMOZ in food matrices is a multi-step process that requires careful execution to ensure accurate results. The use of this compound as an internal standard at the beginning of the process is critical for correcting any potential losses or variations throughout the procedure.
Caption: General experimental workflow for the analysis of AMOZ using this compound.
Key Experimental Protocols
A detailed methodology is crucial for the reproducibility and robustness of the analytical method. Below are generalized protocols based on common practices found in the literature.
Standard and Sample Preparation
-
Stock Solutions : Individual stock solutions of AMOZ and this compound are typically prepared in methanol at a concentration of 1 mg/mL.[7] Working standard solutions are then prepared by diluting the stock solutions.[7]
-
Sample Preparation : A homogenized sample of the tissue matrix (e.g., 1-2 grams) is weighed into a centrifuge tube.[3][11]
-
Internal Standard Spiking : A known amount of this compound working solution is added to all samples, calibration standards, and quality control samples at the beginning of the extraction process.[11]
Hydrolysis and Derivatization
-
Acid Hydrolysis : To release the protein-bound AMOZ, hydrochloric acid is added to the sample.[7]
-
Derivatization : 2-nitrobenzaldehyde (2-NBA) is added to the sample, which then reacts with the freed AMOZ to form a stable derivative (NP-AMOZ) that is more amenable to chromatographic analysis. This reaction is typically carried out by incubating the mixture, for example, for 16 hours at 37°C.[7]
Extraction and Clean-up
-
pH Adjustment : The pH of the solution is adjusted to be neutral or slightly basic to facilitate the extraction of the derivative.[12]
-
Liquid-Liquid Extraction (LLE) : The NP-AMOZ derivative is extracted from the aqueous phase into an organic solvent, commonly ethyl acetate.[2]
-
Evaporation and Reconstitution : The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Chromatographic Separation : The reconstituted sample is injected into an LC system, where the NP-AMOZ and its deuterated counterpart are separated from other matrix components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of methanol and an ammonium formate or acetate buffer.[7][12]
-
Mass Spectrometric Detection : Detection is performed using a tandem mass spectrometer operating in the positive ion electrospray (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example:
Logical Relationship for Quantification
The quantification of AMOZ is based on the principle of isotope dilution mass spectrometry. The ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard is proportional to the concentration of the analyte in the sample.
Caption: Logical diagram illustrating the quantification of AMOZ using this compound.
Conclusion
The widespread use of this compound as an internal standard in analytical methods for the detection of AMOZ is well-justified by the robust and reliable performance data reported across numerous studies and various food matrices. The data consistently demonstrates excellent linearity, high recovery rates, and low limits of detection, often well below the minimum required performance limits set by regulatory bodies. The detailed experimental protocols and the underlying principle of isotope dilution underscore the suitability of this compound for ensuring the accuracy and defensibility of analytical results in food safety testing. Researchers and drug development professionals can confidently employ methods utilizing this compound to assess the safety and compliance of food products.
References
- 1. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.most.gov.bd [cdn.most.gov.bd]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. fda.gov [fda.gov]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
The Gold Standard for Furaltadone Analysis: Why a Stable Isotope-Labeled Internal Standard is Essential
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the nitrofuran antibiotic furaltadone, particularly its tissue-bound metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), achieving the highest level of accuracy and precision is paramount for regulatory compliance and food safety. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice. However, the reliability of LC-MS/MS data is critically dependent on the strategy used to compensate for analytical variability. This guide provides a comprehensive comparison, supported by experimental data, demonstrating why the use of a stable isotope-labeled (SIL) internal standard is the unequivocal gold standard for furaltadone analysis.
The Challenge: Matrix Effects and Analytical Variability
Furaltadone is rapidly metabolized in animals, and its residues become covalently bound to tissue proteins.[1] Analysis, therefore, targets the released metabolite, AMOZ. Biological matrices such as animal tissue, milk, and honey are inherently complex and can significantly interfere with the analysis.[2] This "matrix effect" can cause unpredictable ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3] Furthermore, variability can be introduced at every step of the analytical workflow, from sample extraction and derivatization to chromatographic separation and detection.
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and procedural losses, thereby providing a reliable reference for accurate quantification.[4]
Comparison of Internal Standard Strategies
The choice of an internal standard is a critical decision in method development. Here, we compare the three common approaches for furaltadone (AMOZ) analysis.
| Feature | Stable Isotope-Labeled (SIL) IS (e.g., AMOZ-d5) | Structural Analog IS | No Internal Standard |
| Principle | An isotopically enriched version of the analyte with a different mass but virtually identical physicochemical properties.[5] | A different molecule with similar chemical structure and chromatographic behavior to the analyte. | Relies solely on external calibration. |
| Co-elution with Analyte | Nearly identical, ensuring co-exposure to the same matrix effects.[4] | Similar, but not identical retention time. Can be affected differently by matrix components. | Not applicable. |
| Compensation for Matrix Effects | Excellent. Effectively normalizes for ion suppression/enhancement.[2][5] | Partial and often unpredictable. May not accurately reflect the matrix effect on the analyte. | None. Highly susceptible to matrix-induced errors. |
| Correction for Sample Preparation Variability | Excellent. Tracks the analyte through extraction, derivatization, and cleanup steps.[6] | Partial. Differences in recovery are likely. | None. Assumes 100% and consistent recovery, which is unrealistic. |
| Accuracy & Precision | High accuracy and excellent precision.[2] | Moderate to low accuracy and precision. | Low accuracy and poor precision, especially in complex matrices. |
| Overall Reliability | Very High (Gold Standard) | Moderate to Low | Very Low |
Data Presentation: The Superior Performance of a SIL Internal Standard
The use of a deuterated internal standard for AMOZ (AMOZ-d5) is consistently reported in validated, high-performance LC-MS/MS methods. The data below, compiled from multiple studies, illustrates the exceptional performance achieved with this approach.
Table 1: Performance Characteristics of LC-MS/MS Methods for AMOZ Using a Stable Isotope-Labeled Internal Standard (AMOZ-d5)
| Parameter | Performance Metric | Source(s) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | [7] |
| Mean Recovery (%) | 81% - 108% | [7] |
| Intra-day Precision (RSD %) | 2.7% - 6.6% | [7] |
| Within-laboratory Reproducibility (RSD %) | 4.4% - 10.7% | [2] |
| Limit of Quantification (LOQ) | 0.13 µg/kg | [7] |
A study directly investigating the need for an internal standard in nitrofuran analysis provided compelling evidence. When analyzing spiked kidney samples for AMOZ, the measured concentration ratio without an internal standard was significantly different from the expected value. In contrast, the use of an internal standard yielded a ratio that closely matched the expected result, demonstrating its necessity for accurate quantification.
Mandatory Visualization
The diagrams below illustrate the logical basis for using a SIL internal standard and the typical analytical workflow.
Caption: The logic for using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Caption: A typical experimental workflow for the analysis of AMOZ.
Experimental Protocols
The following is a representative protocol for the determination of AMOZ in animal tissue, based on common methodologies.[7][8]
1. Sample Preparation and Extraction
-
Weigh 1-2 grams of homogenized tissue into a centrifuge tube.
-
Fortify the sample with a known amount of AMOZ-d5 internal standard solution.
-
Add 0.125 M hydrochloric acid and a derivatizing agent, 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.
-
Vortex the mixture and incubate overnight (approx. 16 hours) at 37°C to facilitate hydrolysis and derivatization.
-
After incubation, neutralize the sample by adjusting the pH to ~7.4 with appropriate buffers (e.g., dipotassium hydrogen phosphate and sodium hydroxide).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Centrifuge to separate the layers and collect the organic (ethyl acetate) phase.
2. Cleanup and Concentration
-
Evaporate the collected ethyl acetate extract to dryness under a gentle stream of nitrogen at approximately 40-45°C.
-
Reconstitute the dry residue in a specific volume of the initial mobile phase (e.g., a mixture of methanol and 2 mM ammonium formate).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: Gradient elution with two solvents, such as A: 2 mM ammonium formate in water and B: Methanol.
-
Flow Rate: A typical flow rate is around 0.30 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
MRM Transitions:
-
AMOZ (derivatized): Precursor ion m/z 335, with product ions typically at m/z 291 and m/z 127 for quantification and confirmation, respectively.
-
AMOZ-d5 (derivatized): Precursor ion m/z 340, with a product ion typically at m/z 101.9 for quantification.
-
-
4. Quantification
-
The concentration of AMOZ in the sample is calculated by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared in a blank matrix.[7]
Conclusion
For the reliable and accurate quantification of furaltadone, through its metabolite AMOZ, the use of a stable isotope-labeled internal standard is not merely a preference but a necessity. The nearly identical chemical and physical properties of AMOZ-d5 to the native AMOZ ensure it can effectively compensate for sample-to-sample variations in extraction recovery and, most critically, the unpredictable matrix effects inherent in complex biological samples.[5] The experimental data overwhelmingly supports that this approach yields superior accuracy, precision, and robustness, making it the definitive gold standard for regulatory monitoring and research applications. Adopting this strategy is crucial for generating defensible data that meets the stringent requirements of modern analytical chemistry.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. waters.com [waters.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. vliz.be [vliz.be]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Furaltadone-D5: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Furaltadone-D5, a deuterated analog of the nitrofuran antibiotic Furaltadone. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. Furaltadone is classified as a hazardous substance and is considered by the International Agency for Research on Cancer (IARC) as a Group 2B substance, meaning it is possibly carcinogenic to humans.[1] Therefore, all waste containing this compound must be managed with the utmost care.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A buttoned lab coat should be worn at all times.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a properly fitted respirator is recommended.
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid the formation of dust and aerosols.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] The following steps provide a general guideline; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date the waste was first added to the container.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[1]
-
For small spills, dampen the material with water to prevent dusting and carefully sweep it into a hazardous waste container.[1]
-
For larger spills or solutions, absorb the material with an inert, non-combustible absorbent such as diatomite or universal binders.[2][3]
-
The contaminated absorbent material must then be placed in a sealed hazardous waste container for disposal.
-
Decontaminate the spill area with alcohol or another suitable solvent and collect the cleaning materials as hazardous waste.[2][3]
-
-
Final Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and potential health risks.[4]
-
Some guidelines suggest puncturing empty containers to prevent reuse before disposal through an authorized landfill, but this should be confirmed with your waste disposal vendor.[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IARC Carcinogen Classification | Group 2B: Possibly Carcinogenic to Humans | [1] |
| Acute Oral Toxicity (Mouse LD50) | 600 mg/kg | [1] |
| Acute Intraperitoneal Toxicity (Mouse LD50) | 1000 mg/kg | [1] |
| Acute Intravenous Toxicity (Mouse LD50) | 400 mg/kg | [1] |
Experimental Protocols
While this document focuses on disposal, the safe handling practices outlined are derived from standard laboratory safety protocols for hazardous chemicals. All experimental work with this compound should be preceded by a thorough review of the Safety Data Sheet (SDS) and the development of a comprehensive experimental plan that includes risk assessment and mitigation strategies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide is intended to foster a culture of safety and environmental responsibility within the laboratory. By adhering to these procedures, you contribute to the protection of yourself, your colleagues, and the environment.
References
Essential Safety and Operational Protocols for Handling Furaltadone-D5
For researchers, scientists, and drug development professionals, the safe handling of Furaltadone-D5, a deuterated nitrofuran antibiotic, is paramount due to its potential health hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure minimal exposure and maintain a safe laboratory environment. Furaltadone is classified as a hazardous substance, a suspected carcinogen, and can cause skin and eye irritation.[1][2][3]
Hazard Identification and Classification
This compound presents several health risks that necessitate careful handling. The compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Carcinogenicity: Classified by IARC as Group 2B, possibly carcinogenic to humans.[2]
| Hazard Classification | GHS Category |
| Acute toxicity, oral | Category 4 |
| Skin irritation | Category 2 |
| Serious eye irritation | Category 2 |
| Skin sensitisation | Category 1 |
| Carcinogenicity | IARC Group 2B |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Double chemotherapy gloves (ASTM D6978 compliant), disposable gown (polyethylene-coated polypropylene), N95 respirator, safety goggles, and face shield.[4][5][6] |
| Handling Solutions (Dissolving, Diluting) | Double nitrile gloves, disposable gown, safety goggles, and face shield. Work within a certified chemical fume hood. |
| Administering to Animals | Double nitrile gloves, disposable gown, safety goggles, and face shield. |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety goggles. |
Operational Procedures
Adherence to strict operational protocols is essential to prevent contamination and exposure.
1. Preparation and Weighing:
-
Conduct all work with solid this compound within a certified chemical fume hood or a powder containment hood to avoid dust generation.[2]
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Clean all surfaces and equipment with an appropriate solvent (e.g., alcohol) after use to decontaminate.[3]
2. Dissolving the Compound:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
3. Spill Management:
-
Minor Spills (Solid): Do NOT use wet methods for cleanup. Use dry cleanup procedures to avoid generating dust.[2] Carefully sweep or vacuum the material into a sealed container for disposal.
-
Minor Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, used PPE, and cleaning materials, in a clearly labeled, sealed hazardous waste container. Puncture empty containers to prevent reuse.[2]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[1]
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. osha.gov [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
